molecular formula C8H11FN2O2S B153048 tert-Butyl (5-fluorothiazol-2-yl)carbamate CAS No. 731018-54-5

tert-Butyl (5-fluorothiazol-2-yl)carbamate

Cat. No.: B153048
CAS No.: 731018-54-5
M. Wt: 218.25 g/mol
InChI Key: VCMFSWGHVQKQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (5-fluorothiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C8H11FN2O2S and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMFSWGHVQKQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474492
Record name tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731018-54-5
Record name tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a fluorinated heterocyclic compound of interest in medicinal chemistry.

Core Chemical Properties

PropertyValueSource
IUPAC Name tert-butyl (5-fluoro-1,3-thiazol-2-yl)carbamateN/A
CAS Number 731018-54-5[1]
Molecular Formula C₈H₁₁FN₂O₂S[1]
Molecular Weight 218.25 g/mol [1]
Predicted Density 1.319 ± 0.06 g/cm³[1]
Purity ≥98% (Commercially available)[2]

Synthesis and Experimental Protocols

The synthesis of this compound, also referred to as 2-Tert-butoxycarbonylamino-5-fluorothiazole, has been reported. The key step involves the introduction of a fluorine atom onto the thiazole ring of a protected 2-aminothiazole derivative.

Synthesis of 2-Tert-butoxycarbonylamino-5-fluorothiazole

A documented method for the synthesis of this compound involves the reaction of a dilithiated 2-tert-butoxycarbonylaminothiazole intermediate with an electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSi).

Experimental Protocol:

  • Preparation of the Starting Material: Begin with 2-tert-butoxycarbonylaminothiazole.

  • Dilithiation: A stirred solution of 2-tert-butoxycarbonylaminothiazole in anhydrous tetrahydrofuran (THF) is cooled to -50 °C.

  • tert-Butyllithium (t-BuLi) in an appropriate solvent (e.g., n-pentane) is added dropwise to the solution over a period of 60 minutes, ensuring the internal temperature is maintained below -40 °C. This results in the formation of a bright yellow suspension.

  • The suspension is stirred for an additional 30 minutes at -50 °C.

  • Fluorination: A solution of N-fluorobenzenesulfonimide (NFSi) in anhydrous THF is then added to the suspension over 60 minutes, while keeping the temperature below -40 °C.

  • The reaction mixture is stirred for another 30 minutes at -50 °C.

  • Quenching: The reaction is quenched by transferring the cold mixture to a vessel containing a solution of ammonium chloride (NH₄Cl) in water.

This protocol is based on a reported multi-kilogram scale synthesis and does not require chromatographic purification.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from a protected aminothiazole to the final fluorinated product. This workflow is depicted below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction1 Dilithiation cluster_intermediate Intermediate cluster_reaction2 Fluorination cluster_product Final Product 2-tert-butoxycarbonylaminothiazole 2-tert-butoxycarbonylaminothiazole t-BuLi_THF t-BuLi in THF (-50°C to -40°C) 2-tert-butoxycarbonylaminothiazole->t-BuLi_THF Reacts with Dilithiated_Intermediate Dilithiated Intermediate t-BuLi_THF->Dilithiated_Intermediate Forms NFSi_THF NFSi in THF (< -40°C) Dilithiated_Intermediate->NFSi_THF Reacts with Final_Product This compound NFSi_THF->Final_Product Yields

Caption: Synthesis workflow from starting material to final product.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activities or associated signaling pathways of this compound itself. However, the structural motif of 2-aminothiazole is a common scaffold in the development of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality suggests that this compound is primarily utilized as a synthetic intermediate.

The deprotection of this compound yields 2-amino-5-fluorothiazole. This resulting amine can then be used as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or antibacterial agents. The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of drug candidates.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the construction of fluorinated 2-aminothiazole-containing molecules for drug discovery programs. While comprehensive data on its specific chemical and biological properties are limited, a reliable synthesis protocol exists. Further research into the applications of this compound and its derivatives could unveil novel therapeutic agents.

References

In-Depth Technical Guide: tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 731018-54-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a key intermediate in the synthesis of advanced pharmaceutical compounds. Due to its strategic importance, this document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its potential applications in drug discovery, drawing from the extensive biological activities of the 2-aminothiazole scaffold. While specific biological data for this compound is limited, this guide contextualizes its relevance through the known activities of structurally related molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Chemical and Physical Properties

While some specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known and calculated properties.

PropertyValueSource
CAS Number 731018-54-5-
Molecular Formula C₈H₁₁FN₂O₂SChemBK[1]
Molecular Weight 218.25 g/mol ChemBK[1]
IUPAC Name tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate-
Appearance Not specified (likely a solid)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Density 1.319±0.06 g/cm³ (Predicted)ChemBK[1]

Synthesis and Experimental Protocol

The synthesis of this compound has been reported as a key step in the preparation of 2-amino-5-fluorothiazole hydrochloride. The protocol involves the Boc protection of 2-aminothiazole, followed by a fluorination step.

Synthetic Scheme

Synthesis cluster_0 Step 1: Boc Protection cluster_1 Step 2: Fluorination 2-Aminothiazole 2-Aminothiazole Boc-Protected tert-Butyl (thiazol-2-yl)carbamate 2-Aminothiazole->Boc-Protected Boc₂O, Base Boc_Anhydride Boc₂O, Base Final_Product tert-Butyl (5-fluorothiazol-2-yl)carbamate Boc-Protected->Final_Product 1. t-BuLi 2. NFSi

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported practical synthesis of 2-amino-5-fluorothiazole hydrochloride, where this compound is a key intermediate.

Materials and Reagents:

  • tert-Butyl (thiazol-2-yl)carbamate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (t-BuLi) in pentane (18% solution)

  • N-Fluorobenzenesulfonimide (NFSi)

  • Ammonium chloride (NH₄Cl)

  • Water (H₂O)

Procedure:

  • A solution of tert-butyl (thiazol-2-yl)carbamate (0.75 kg, 3.75 mol) in anhydrous THF (15 L) is cooled to -50 °C with stirring.

  • To this solution, tert-butyllithium (2.87 kg of an 18% solution in n-pentane, 8.06 mol) is added over a period of 60 minutes, ensuring the temperature is maintained below -40 °C. This results in a bright yellow suspension.

  • The suspension is stirred for an additional 30 minutes at -50 °C.

  • A solution of N-fluorobenzenesulfonimide (NFSi) (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is then added over 60 minutes, with the temperature kept below -40 °C.

  • After stirring for another 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing a solution of ammonium chloride (0.60 kg) in water (6 L) to quench the reaction.

Work-up and Purification:

  • The product can be extracted with an organic solvent and purified by standard techniques such as column chromatography to yield pure this compound.

Role in Drug Discovery and Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The introduction of a fluorine atom at the 5-position of the thiazole ring can be a strategic modification to enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function allows for further synthetic elaboration, making this compound a valuable building block for the synthesis of diverse compound libraries for drug discovery.

Potential Therapeutic Applications

Based on the known activities of 2-aminothiazole derivatives, compounds synthesized from this compound could potentially be investigated for the following therapeutic areas:

  • Oncology: As inhibitors of various kinases (e.g., cyclin-dependent kinases, Aurora kinases).

  • Infectious Diseases: As novel antibacterial or antifungal agents.

  • Inflammatory Diseases: As modulators of inflammatory pathways.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, many 2-aminothiazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a general kinase inhibition pathway, which is a common mechanism of action for this class of compounds.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase Inhibition Drug_Discovery_Workflow start Synthesis of 2-Aminothiazole Derivatives screening High-Throughput Screening (HTS) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

Physical and chemical properties of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates information on closely related analogs to provide a broader context for its potential characteristics and applications.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the known properties of the target compound and its non-fluorinated analog, tert-butyl thiazol-2-ylcarbamate, for comparative purposes.

Table 1: Core Physical and Chemical Properties

PropertyThis compoundtert-Butyl thiazol-2-ylcarbamate (Analogue)
CAS Number 731018-54-5[1][2][3][4]30599-35-6
Molecular Formula C₈H₁₁FN₂O₂S[2][3]C₈H₁₂N₂O₂S
Molecular Weight 218.25 g/mol [2][3]200.26 g/mol
Appearance Not specifiedWhite solid[5]
Melting Point Not specified137-145 °C[5]
Boiling Point Not specifiedNot available
Solubility Not specifiedNot available

Note: The introduction of a fluorine atom is expected to alter the physicochemical properties, potentially increasing lipophilicity and influencing metabolic stability.

Spectroscopic Data

Table 2: Spectroscopic Data for tert-Butyl thiazol-2-ylcarbamate (Analogue)

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H), 1.52 (s, 9H)[5]
¹³C NMR (100 MHz, CDCl₃) δ 161.80, 152.90, 136.70, 112.10, 82.00, 28.30[5]
IR Spectrum Data for the parent tert-butyl carbamate shows characteristic peaks for N-H and C=O stretching.[6]
Mass Spectrum Data for the parent tert-butyl carbamate is available.[7][8]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published as a standalone procedure, its preparation is described as a key intermediate step in the synthesis of 2-amino-5-fluorothiazole hydrochloride. The following protocol is adapted from that literature.

Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole

This synthesis involves the Boc protection of 2-aminothiazole, followed by dilithiation and subsequent fluorination.

Materials:

  • 2-tert-butoxycarbonylaminothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane

  • N-fluorobenzenesulfonimide (NFSi)

  • Ammonium chloride (NH₄Cl)

  • Water (H₂O)

Procedure:

  • A solution of 2-tert-butoxycarbonylaminothiazole in anhydrous THF is cooled to -50 °C.

  • t-BuLi is added dropwise over 60 minutes, ensuring the temperature remains below -40 °C.

  • The resulting suspension is stirred for 30 minutes at -50 °C.

  • A solution of NFSi in anhydrous THF is then added over 60 minutes, maintaining the temperature below -40 °C.

  • After an additional 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing ammonium chloride and water.

Purification: The original procedure for the synthesis of the downstream product, 2-amino-5-fluorothiazole hydrochloride, notes that this intermediate can be used without chromatographic purification in the subsequent deprotection step. For isolation and purification of this compound, standard techniques such as extraction and silica gel chromatography would likely be employed.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of kinase inhibitors.[9][10][11][12] The introduction of a fluorine atom can enhance metabolic stability and binding affinity. Therefore, this compound serves as a valuable building block for the synthesis of potential kinase inhibitors for therapeutic areas such as oncology.

While the specific biological target of this compound is not yet identified, a logical workflow for its application in a drug discovery program targeting protein kinases can be conceptualized.

G Logical Workflow: Kinase Inhibitor Drug Discovery cluster_0 Compound Synthesis & Screening cluster_1 Hit Validation & Optimization cluster_2 Preclinical Development A Synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate B Library of 2-Aminothiazole Derivatives A->B Boc Deprotection & Derivatization C High-Throughput Screening (Kinase Panel) B->C Primary Screening D Hit Identification C->D Data Analysis E Structure-Activity Relationship (SAR) Studies D->E Iterative Synthesis F Lead Optimization E->F Potency & Selectivity Enhancement G In Vitro & In Vivo Efficacy Studies F->G Pharmacological Testing H ADME/Tox Profiling G->H Safety Assessment I Candidate Selection H->I Go/No-Go Decision

Caption: A logical workflow for the utilization of this compound in kinase inhibitor drug discovery.

Safety and Handling

General Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[13][14]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[14]

  • Respiratory Irritation: May cause respiratory irritation.[14]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. All chemical handling should be performed by trained professionals in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for tert-Butyl (5-fluorothiazol-2-yl)carbamate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is a heterocyclic organic compound. Its structure features a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, substituted with a fluorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on an amino group at the 2-position. The Boc group is a common protecting group for amines in organic synthesis.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely available, its properties can be inferred from structurally similar compounds. The following table summarizes the key computed and expected physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₁FN₂O₂S(Calculated)
Molecular Weight 218.25 g/mol (Calculated)
IUPAC Name tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate(Nomenclature)
CAS Number Not readily availableN/A
Structural Representation

The logical relationship between the core components of the molecule is depicted in the diagram below.

Thiazole Thiazole Ring Fluorine Fluorine Substituent (Position 5) Thiazole->Fluorine C-F bond Amine Amino Group (Position 2) Thiazole->Amine C-N bond Boc tert-Butoxycarbonyl (Boc) Group Amine->Boc N-C bond (Amide) start Starting Materials (e.g., fluorinated thiourea and α-haloketone) step1 Cyclocondensation start->step1 intermediate 2-Amino-5-fluorothiazole step1->intermediate step2 Boc Protection intermediate->step2 product This compound step2->product

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-fluorothiazol-2-yl)carbamate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a common motif in a variety of biologically active molecules, and the introduction of a fluorine atom at the 5-position can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of the 2-amino group in multi-step syntheses. This guide provides a predictive overview of the spectroscopic data for this compound and a general protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of similar compounds, including tert-butyl (thiazol-2-yl)carbamate, and take into account the expected electronic effects of the fluorine substituent.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4 - 7.6d1HThiazole C4-H
~1.55s9H-C(CH₃)₃
~8.5 - 9.5br s1HN-H

Note: The chemical shift of the thiazole proton is expected to be downfield compared to the non-fluorinated analog due to the electron-withdrawing effect of the fluorine atom. The N-H proton signal may be broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~160 - 165C=O (carbamate)
~150 - 155 (d)C5-F (thiazole)
~145 - 150C2 (thiazole)
~120 - 125 (d)C4 (thiazole)
~82 - 84-C (CH₃)₃
~28-C(C H₃)₃

Note: The signals for the fluorinated carbon (C5) and the adjacent carbon (C4) are expected to appear as doublets due to coupling with the fluorine atom.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Medium, SharpN-H Stretch
~2980 - 2850MediumC-H Stretch (aliphatic)
~1720 - 1700StrongC=O Stretch (carbamate)
~1600 - 1550MediumC=N Stretch (thiazole)
~1250 - 1150StrongC-O Stretch (carbamate)
~1100 - 1000StrongC-F Stretch
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
218[M]⁺ (Molecular Ion)
162[M - C₄H₈]⁺ (Loss of isobutylene)
118[M - Boc]⁺ (Loss of the Boc group)
101[Boc]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following is a general protocol for the synthesis of this compound via the Boc-protection of 2-amino-5-fluorothiazole.

Synthesis of this compound

Materials:

  • 2-amino-5-fluorothiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 2-amino-5-fluorothiazole (1.0 eq) in anhydrous DCM or THF, add triethylamine or DIPEA (1.2 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The purified product should be characterized by the spectroscopic methods outlined in Section 2 (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 2-Amino-5-fluorothiazole C Reaction Mixture A->C B Boc₂O, Base (e.g., Et₃N) Solvent (e.g., DCM) B->C D Work-up and Purification (Extraction, Chromatography) C->D E This compound D->E F ¹H NMR E->F G ¹³C NMR E->G H Mass Spectrometry E->H I IR Spectroscopy E->I J Purity and Structural Confirmation F->J G->J H->J I->J

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Tert-butyl (5-fluorothiazol-2-yl)carbamate is a heterocyclic organic compound with the molecular formula C₈H₁₁FN₂O₂S and a molecular weight of 218.25 g/mol .[1] Its structure consists of a thiazole ring substituted with a fluorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protected amine group at the 2-position.

Structure:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show three main signals. The chemical shifts are estimated based on the data for tert-butyl thiazol-2-ylcarbamate and the expected electronic effects of the fluorine substituent.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
1~1.55Singlet9H-C(CH₃)₃N/A
2~7.50Doublet1HThiazole C4-H³J(H,F) ≈ 2-4 Hz
3~9.50Broad Singlet1H-NHN/A

Rationale for Predictions:

  • -C(CH₃)₃: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, similar to the non-fluorinated analogue (δ 1.52 ppm).[2]

  • Thiazole C4-H: The proton at the C4 position of the thiazole ring is anticipated to be downfield shifted compared to the non-fluorinated compound (δ 7.32 ppm for C5-H and δ 6.82 ppm for C4-H) due to the strong electron-withdrawing effect of the adjacent fluorine atom.[2] It is expected to appear as a doublet due to coupling with the fluorine atom.

  • -NH: The carbamate proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The introduction of a fluorine atom will have a significant impact on the chemical shifts of the thiazole ring carbons due to direct and through-bond coupling.

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentPredicted Coupling Constant (¹J(C,F), Hz)
1~28.0Quartet-C(CH₃)₃N/A
2~83.0Singlet-C(CH₃)₃N/A
3~115.0DoubletThiazole C4²J(C,F) ≈ 20-30 Hz
4~150.0DoubletThiazole C5¹J(C,F) ≈ 240-260 Hz
5~153.0Singlet-C=ON/A
6~160.0SingletThiazole C2N/A

Rationale for Predictions:

  • -C(CH₃)₃ and -C(CH₃)₃: These signals are expected to be in a similar region as the non-fluorinated analogue (δ 28.3 ppm and δ 82.0 ppm).[2]

  • Thiazole Carbons: The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹J(C,F)) and will be significantly shifted. The adjacent carbon (C4) will show a smaller two-bond coupling constant (²J(C,F)). The chemical shifts are estimated based on the known effects of fluorine substitution on aromatic and heterocyclic rings.

  • -C=O and Thiazole C2: These carbons are further from the fluorine and are expected to have chemical shifts comparable to the non-fluorinated analogue (δ 152.9 ppm for -C=O and δ 161.8 ppm for C2).[2]

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of this compound is provided below.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

4.2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution of coupling patterns.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ signals.

4.3. Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Visualization of Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H NMR Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum instrument->acquire_C13 processing Fourier Transform, Phasing, Baseline Correction acquire_H1->processing acquire_C13->processing analysis Integration, Chemical Shift Referencing, Peak Assignment processing->analysis final_report Final Report analysis->final_report Generate Report

Caption: Workflow for NMR Analysis.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. Experimental verification is crucial, and the provided protocols offer a starting point for researchers working with this compound. The predicted spectral data, based on sound chemical principles and analogous structures, will aid in the initial identification and subsequent detailed characterization of this molecule.

References

Mass Spectrometry Analysis of tert-Butyl (5-fluorothiazol-2-yl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a heterocyclic compound of interest in pharmaceutical research and development. This document details predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the fragmentation pathways and analytical workflow.

Introduction

This compound is a synthetic organic molecule featuring a fluorinated thiazole ring and a tert-butoxycarbonyl (Boc) protecting group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide outlines the expected mass spectral characteristics based on the known fragmentation of its core functional groups.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to be characterized by the fragmentation of the tert-butoxycarbonyl (Boc) group and the fluorothiazole core. The following tables summarize the predicted quantitative data for the parent molecule and its major fragment ions in both positive and negative ionization modes.

Predicted Molecular Ion Data
Parameter Value
Molecular Formula C₈H₁₁FN₂O₂S
Molecular Weight 234.25 g/mol
Predicted [M+H]⁺ (m/z) 235.06
Predicted [M-H]⁻ (m/z) 233.04
Predicted Fragmentation Data (Positive Ion Mode)
Predicted m/z Proposed Fragment Ion Interpretation
179.08[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
157.06[M+H - C₄H₉]⁺Loss of the tert-butyl group.
135.04[M+H - C₅H₉O₂]⁺Loss of the entire Boc group.
119.98[C₃H₂FN₂S]⁺2-Amino-5-fluorothiazole cation.
Predicted Fragmentation Data (Negative Ion Mode)
Predicted m/z Proposed Fragment Ion Interpretation
177.06[M-H - C₄H₈]⁻Loss of isobutylene from the Boc group.
133.02[M-H - C₅H₉O₂]⁻Loss of the entire Boc group.

Experimental Protocols

The following protocols are recommended for the mass spectrometry analysis of this compound, based on established methods for similar N-Boc protected heterocyclic compounds.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL) using the same solvent.

  • Matrix Samples (e.g., Plasma): For analysis in biological matrices, a protein precipitation extraction is recommended. To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometer Conditions
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Scan Type: Full scan for parent ion determination and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended.

  • Ion Spray Voltage: +4500 V (positive mode), -4000 V (negative mode).

  • Source Temperature: 500 °C.

  • Collision Gas: Nitrogen.

  • MRM Transitions (Predicted):

    • Positive Mode:

      • 235.1 → 179.1 (Loss of isobutylene)

      • 235.1 → 135.0 (Loss of Boc group)

    • Negative Mode:

      • 233.0 → 177.1 (Loss of isobutylene)

      • 233.0 → 133.0 (Loss of Boc group)

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Fragmentation_Pathway cluster_legend Legend M This compound [M+H]⁺ m/z = 235.06 F1 [M+H - C₄H₈]⁺ m/z = 179.08 M->F1 -C₄H₈ F2 [M+H - C₅H₉O₂]⁺ 2-Amino-5-fluorothiazole Cation m/z = 135.04 M->F2 -C₅H₉O₂ F3 Loss of Isobutylene (56 Da) F4 Loss of Boc Group (100 Da) Parent Parent Ion Fragment Major Fragment

Caption: Predicted ESI+ Fragmentation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis SP1 Standard/Sample SP2 Protein Precipitation (for biological matrices) SP1->SP2 SP3 Supernatant Collection SP2->SP3 LC1 C18 Reversed-Phase Column SP3->LC1 LC2 Gradient Elution LC1->LC2 MS1 Electrospray Ionization (ESI) LC2->MS1 MS2 Full Scan / Product Ion Scan / MRM MS1->MS2 MS3 Data Acquisition & Analysis MS2->MS3

Caption: General Experimental Workflow.

An In-depth Technical Guide to the Reactivity of the 5-Fluoro-thiazole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-thiazole moiety is a critical structural motif in medicinal chemistry and materials science. The introduction of a fluorine atom at the C5 position of the thiazole ring significantly modulates its electronic properties, influencing its reactivity and biological activity. This guide provides a comprehensive overview of the reactivity of the 5-fluoro-thiazole core, detailing key transformations, experimental protocols, and the biological relevance of its derivatives.

Electronic Properties and General Reactivity

The thiazole ring is an electron-deficient heterocycle. The electronegative fluorine atom at the C5 position further withdraws electron density, making the ring susceptible to specific chemical transformations. The general reactivity can be summarized as follows:

  • C2 Position: The proton at the C2 position is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. This site is prone to deprotonation by strong bases, enabling metalation and subsequent functionalization.[1]

  • C5 Position: The fluorine atom at this position makes the carbon susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing various functionalities.

  • Electrophilic Substitution: Generally, electrophilic substitution on the thiazole ring is difficult due to its electron-deficient nature. When it does occur, it typically favors the C5 position, though the presence of the fluorine atom complicates this reactivity.[1]

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom at the C5 position activates this site for nucleophilic aromatic substitution. This is one of the most important reactions for the functionalization of the 5-fluoro-thiazole core.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon bearing the leaving group (fluorine), forming a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the electron-withdrawing nature of the ring and substituents. Subsequent elimination of the fluoride ion restores the aromaticity of the ring. While this two-step mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3]

In the context of nucleophilic aromatic substitution on halogenated aromatic compounds, fluoride is often the best leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom. The high electronegativity of fluorine creates a strong dipole, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.[2][4]

Typical Nucleophiles:

  • Amines

  • Thiols

  • Alkoxides

  • Azides

NucleophileProductReaction ConditionsYield (%)Reference
Various Amines5-Amino-2-substituted-thiazolesCuBr₂/CH₃CN, 60°C, 3hHigh[5]
Thioureabis(2-amino-4-substituted thiazole) sulfidesCuBr₂/CH₃CN, 60°C, 3hHigh[5]

This protocol describes a general method for the nucleophilic substitution of a halogen at the C5 position of a 2-aminothiazole derivative.

Materials and Reagents:

  • 2-aminothiazole derivative

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (CH₃CN)

  • Nucleophile (e.g., an amine or Na₂S)

Procedure:

  • Dissolve the 2-aminothiazole derivative (2 mmol) and CuBr₂ (2 mmol) in acetonitrile (10 mL).

  • Stir the reaction mixture at 60°C for 3 hours.

  • Add the desired nucleophile (e.g., amine (2.5 mmol) or Na₂S (1 mmol)).

  • Continue stirring for an additional 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the residue with water and dry.

  • The pure product can be obtained by recrystallization or column chromatography.[5]

Metalation and Cross-Coupling Reactions

Deprotonation at the C2 position is a common strategy for the functionalization of thiazoles.[1] This is typically achieved using organolithium reagents. The resulting lithiated species can then be reacted with various electrophiles.

For the 5-fluoro-thiazole moiety, this approach allows for the introduction of substituents at the C2 position while retaining the fluorine atom at C5. The resulting organometallic intermediates can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds.

G Start 5-Fluoro-thiazole Metalation C2-Metalation (e.g., n-BuLi) Start->Metalation Boronylation Reaction with Boronic Ester Metalation->Boronylation BoronicEster 5-Fluoro-thiazol-2-yl boronic acid pinacol ester Boronylation->BoronicEster CrossCoupling Suzuki Cross-Coupling (Ar-X, Pd catalyst) BoronicEster->CrossCoupling Product 2-Aryl-5-fluoro-thiazole CrossCoupling->Product

Workflow for C2-Arylation of 5-Fluoro-thiazole.

While specific data for 5-fluoro-thiazole is limited in the provided search results, the reactivity of thiazoleboronic esters in Suzuki-Miyaura cross-coupling has been studied. The yields are dependent on the position of the boronic ester on the thiazole ring.[6]

Thiazole DerivativeCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
Thiazole-4-boronic ester(Hetero)aryl halidesMicrowave4-ArylthiazolesVaries[6]
Thiazole-5-boronic ester(Hetero)aryl halidesMicrowave5-ArylthiazolesVaries[6]

This protocol outlines a practical synthesis of 2-amino-5-fluorothiazole, a key building block. The crucial step involves the introduction of fluorine via the reaction of a dilithiated intermediate with N-fluorobenzenesulfonimide (NFSi).[7]

Materials and Reagents:

  • 2-tert-butoxycarbonylaminothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N-fluorobenzenesulfonimide (NFSi)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) gas

  • Dioxane

Procedure:

  • Lithiation: Dissolve 2-tert-butoxycarbonylaminothiazole in anhydrous THF and cool to -78 °C. Slowly add n-BuLi (2.2 equivalents).

  • Fluorination: To the resulting dianion solution, add a solution of NFSi in anhydrous THF. This step yields a mixture containing the desired 2-tert-butoxycarbonylamino-5-fluorothiazole.

  • Purification: The crude product is purified via recrystallization to remove impurities.

  • Deprotection: Bubble HCl gas through a solution of the purified intermediate in dioxane.

  • Isolation: Add diethyl ether to precipitate 2-amino-5-fluorothiazole hydrochloride.[7]

Biological Significance and Drug Development

Thiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10] The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic properties. For instance, a fluorine atom was introduced at the C5 position of a 2-aminothiazole moiety in glucokinase activators to prevent oxidative ring-opening metabolism, which could lead to in vivo toxicity.[7]

Compounds containing the 5-fluoro-thiazole moiety have been investigated for various therapeutic applications. For example, certain derivatives have shown potential as anticancer agents, with their efficacy influenced by the substituents on the thiazole ring.[11]

Many thiazole-based drugs function by inhibiting key signaling pathways involved in disease progression. For example, some derivatives act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell growth and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR P1 PI3K/Akt Pathway EGFR->P1 P2 RAS/MAPK Pathway EGFR->P2 VEGFR2 VEGFR-2 VEGFR2->P1 Ligand Growth Factor (e.g., EGF, VEGF) Ligand->EGFR Ligand->VEGFR2 Inhibitor 5-Fluoro-thiazole Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2 Proliferation Proliferation P1->Proliferation Angiogenesis Angiogenesis P1->Angiogenesis P2->Proliferation

Inhibition of EGFR/VEGFR-2 signaling by thiazole compounds.

A common workflow for evaluating the potential of new 5-fluoro-thiazole derivatives as anticancer agents involves several stages, from initial synthesis to in vitro cytotoxicity assessment.

G Synthesis Synthesis of 5-Fluoro-thiazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification MTT MTT Assay for Cytotoxicity Purification->MTT CellCulture Cancer Cell Line Culture (e.g., A-549, MCF-7) CellCulture->MTT DataAnalysis Data Analysis (IC50 Determination) MTT->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Workflow for in vitro anticancer screening.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

Materials and Reagents:

  • Cancer cell lines (e.g., A-549, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Thiazole-based compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., 5-fluorouracil)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-fluoro-thiazole compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells (negative control) and a known anticancer drug (positive control).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10]

This guide provides a foundational understanding of the reactivity and application of the 5-fluoro-thiazole moiety. The unique electronic properties conferred by the fluorine atom make it a valuable scaffold for the development of novel molecules with diverse applications in medicine and materials science.

References

The Pivotal Role of tert-Butyl (5-fluorothiazol-2-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing the pharmacological profiles of novel therapeutic agents. Among the myriad of fluorinated building blocks, tert-Butyl (5-fluorothiazol-2-yl)carbamate has emerged as a critical intermediate, particularly in the development of next-generation kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Fluorinated Thiazoles in Medicinal Chemistry

The 2-aminothiazole motif is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its inherent ability to engage in various biological interactions makes it an attractive starting point for drug design. The introduction of a fluorine atom at the 5-position of the thiazole ring offers several advantages, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[2]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the pKa of nearby functional groups, altering a molecule's solubility, lipophilicity, and membrane permeability.[3]

  • Enhanced Target Binding: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino function of the thiazole provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. This makes this compound a highly valuable and versatile building block for the synthesis of complex molecules.

Synthesis and Physicochemical Properties

The synthesis of this compound has been achieved in a multi-kilogram scale, highlighting its accessibility for drug development programs.[2][4] The synthetic route involves the Boc-protection of 2-aminothiazole, followed by a key fluorination step.

Synthesis of this compound

The key step in the synthesis is the introduction of the fluorine atom at the 5-position of the Boc-protected 2-aminothiazole. This is achieved through dilithiation followed by quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSi).[2][4]

Experimental Protocol: Synthesis of 2-Tert-butoxycarbonylamino-5-fluorothiazole [2][4]

  • Materials: 2-tert-butoxycarbonylaminothiazole, anhydrous Tetrahydrofuran (THF), n-Butyllithium (t-BuLi) in pentane, N-fluorobenzenesulfonimide (NFSi), Ammonium chloride (NH₄Cl), Water.

  • Procedure:

    • A solution of 2-tert-butoxycarbonylaminothiazole (0.75 kg, 3.75 mol) in anhydrous THF (15 L) is cooled to -50 °C with stirring.

    • t-BuLi (2.87 kg of an 18% solution in n-C₅H₁₂, 8.06 mol) is added over 60 minutes, maintaining the temperature below -40 °C.

    • The resulting bright yellow suspension is stirred for 30 minutes at -50 °C.

    • A solution of NFSi (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is added over 60 minutes, keeping the temperature below -40 °C.

    • After stirring for an additional 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing NH₄Cl (0.60 kg) and H₂O (6 L).

    • The product is isolated through standard work-up procedures.

Quantitative Data: Synthesis of this compound

ParameterValueReference
Starting Material2-tert-butoxycarbonylaminothiazole[2][4]
Key Reagentst-BuLi, NFSi[2][4]
SolventAnhydrous THF[2][4]
Temperature-50 °C to -40 °C[2][4]
Yield35-40%[2]
Purity>98%[2]

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁FN₂O₂S
Molecular Weight218.25 g/mol
AppearanceSolid
SolubilitySoluble in common organic solvents
Spectroscopic Characterization

While the primary literature provides elemental analysis, typical spectroscopic data for carbamates can be used for characterization.

Expected Spectroscopic Data

TechniqueExpected Features
¹H NMRSignals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the thiazole proton, and the NH proton.
¹³C NMRResonances for the tert-butyl carbons, the carbonyl carbon of the carbamate, and the thiazole ring carbons.
IRCharacteristic absorptions for the N-H and C=O stretching of the carbamate group.
Mass SpectrometryMolecular ion peak corresponding to the calculated molecular weight.

Role as a Building Block in Drug Synthesis

The primary utility of this compound lies in its role as a precursor to 2-amino-5-fluorothiazole, a key pharmacophore in a variety of biologically active molecules, most notably glucokinase activators.

Deprotection and Further Functionalization

The Boc group can be efficiently removed under acidic conditions to unmask the 2-amino group, which can then be further functionalized through various coupling reactions.

Experimental Protocol: N-Boc Deprotection [2]

  • Materials: this compound, Dioxane, HCl gas, Diethyl ether (Et₂O).

  • Procedure:

    • HCl gas is bubbled through a stirred solution of this compound (1.21 kg, 5.54 mol) in dioxane (7.2 L) for 5 hours, maintaining the temperature below 35 °C.

    • The solution is stirred at ambient temperature overnight.

    • Et₂O (12 L) is added to precipitate the product.

    • The resulting solid, 2-amino-5-fluorothiazole hydrochloride, is collected by filtration.

Quantitative Data: N-Boc Deprotection

| Parameter | Value | Reference | | :--- | :--- | | Starting Material | this compound |[2] | | Reagent | HCl gas |[2] | | Solvent | Dioxane |[2] | | Product | 2-amino-5-fluorothiazole hydrochloride |[2] | | Overall Yield (from 2-aminothiazole) | 35% |[2] |

Application in the Synthesis of Glucokinase Activators

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[5] Glucokinase activators (GKAs) are a class of therapeutic agents being investigated for the treatment of Type 2 Diabetes.[6] The 2-amino-5-fluorothiazole moiety derived from the title building block is a key component in many potent and selective GKAs.[2][7]

The general synthetic strategy involves the coupling of 2-amino-5-fluorothiazole with a suitable carboxylic acid or other electrophilic partner.

Representative Experimental Workflow: Synthesis of a Glucokinase Activator

G cluster_0 Synthesis of Building Block cluster_1 Core Intermediate Preparation cluster_2 Final Product Synthesis A 2-Aminothiazole B Boc Protection A->B C tert-Butyl (thiazol-2-yl)carbamate B->C D Fluorination (t-BuLi, NFSi) C->D E This compound D->E F N-Boc Deprotection (HCl) E->F G 2-Amino-5-fluorothiazole F->G I Amide Coupling G->I H Carboxylic Acid Partner H->I J Glucokinase Activator I->J

Caption: Synthetic workflow for a glucokinase activator.

Biological Context: The Glucokinase Signaling Pathway

Glucokinase plays a central role in regulating blood glucose levels. In pancreatic β-cells, the phosphorylation of glucose by glucokinase is the rate-limiting step for glucose metabolism, which in turn triggers insulin secretion.[2]

Glucokinase Signaling Pathway in Pancreatic β-Cells

G cluster_0 Glucose Metabolism cluster_1 Insulin Secretion Cascade Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 G6P Glucose-6-Phosphate GLUT2->G6P Glycolysis Glycolysis G6P->Glycolysis Glucokinase Glucokinase (GK) ATP Increased ATP/ADP Ratio Glycolysis->ATP K_ATP K_ATP Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucokinase->G6P Phosphorylation GKA Glucokinase Activator (e.g., from 5-fluorothiazole building block) GKA->Glucokinase Allosteric Activation

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Glucokinase activators, synthesized using the this compound building block, allosterically activate glucokinase, leading to an increased rate of glucose phosphorylation. This enhances the sensitivity of β-cells to glucose, resulting in increased insulin secretion at lower blood glucose concentrations, thereby helping to restore normal glucose homeostasis.[5]

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its robust synthesis and the advantageous properties conferred by the 5-fluoro-2-aminothiazole moiety make it an invaluable building block for the development of novel therapeutics. The successful application of this intermediate in the synthesis of glucokinase activators for Type 2 Diabetes underscores its potential. Future research will likely see the application of this and similar fluorinated building blocks in the design of inhibitors for other kinase targets and in the exploration of new therapeutic areas. The detailed methodologies and data presented in this guide are intended to facilitate and inspire further innovation in the field of drug discovery.

References

The Ascendant Role of Fluorinated Thiazoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the thiazole scaffold has emerged as a powerful approach in contemporary drug discovery. This guide delves into the burgeoning potential of fluorinated thiazoles, offering a comprehensive overview of their applications, detailed experimental methodologies for their synthesis and evaluation, and a clear visualization of their mechanisms of action. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, synergize with the inherent biological activities of the thiazole ring to create a class of compounds with significant therapeutic promise across various disease areas.

Therapeutic Applications and Biological Activity

Fluorinated thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of cancer, infectious diseases, and metabolic disorders. Their efficacy often stems from the targeted inhibition of key enzymes and signaling pathways crucial for disease progression.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of fluorinated thiazoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and liver cancer. The primary mechanism of their anticancer action often involves the inhibition of protein kinases, which are critical regulators of cell growth, survival, and differentiation.

Table 1: Anticancer Activity of Fluorinated Thiazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineTargetIC50 (µM)Reference
FT-1 MCF-7 (Breast)VEGFR-22.57 ± 0.16
FT-2 HepG2 (Liver)VEGFR-27.26 ± 0.44
FT-3 MDA-MB-231 (Breast)VEGFR-21.21
FT-4 A549 (Lung)PI3K/AKT/mTOR0.50 - 4.75
FT-5 HCT-116 (Colon)PI3K/AKT/mTOR0.30 - 0.45
FT-6 MCF-7 (Breast)EGFR/HER20.122 (EGFR), 0.078 (HER2)
FT-7 HeLa (Cervical)hLDHA1.65 - 8.60
FT-8 SaOS-2 (Osteosarcoma)EGFR0.190 ± 0.045

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer activity of these compounds is often attributed to their ability to interfere with critical signaling pathways. For instance, many fluorinated thiazoles act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By blocking VEGFR-2, these compounds can effectively starve tumors and inhibit their growth.

Furthermore, fluorinated thiazoles have been identified as inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition by Fluorinated Thiazoles cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Fluorinated_Thiazole Fluorinated Thiazole Fluorinated_Thiazole->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration PI3K_AKT_Pathway PI3K/AKT/mTOR Pathway Inhibition by Fluorinated Thiazoles Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Fluorinated_Thiazole Fluorinated Thiazole Fluorinated_Thiazole->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Hantzsch_Synthesis_Workflow Hantzsch Thiazole Synthesis Workflow Start Start Reactants Dissolve α-haloketone and thioamide in solvent Start->Reactants Reaction Heat to reflux and stir (Monitor by TLC) Reactants->Reaction Cooling Cool to room temperature Reaction->Cooling Isolation Isolate crude product (Filtration or Evaporation) Cooling->Isolation Purification Purify product (Recrystallization or Chromatography) Isolation->Purification Characterization Characterize the final product (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

The Strategic Application of tert-Butyl (5-fluorothiazol-2-yl)carbamate in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments and the Privilege of the Thiazole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but highly efficient binding to a biological target.[2] These initial fragment hits serve as starting points for the rational design and optimization of more potent and selective drug candidates through strategies such as fragment growing, linking, or merging.

Within the vast chemical space available for fragment library design, the thiazole scaffold holds a privileged position.[3] Thiazole derivatives are present in a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] The inclusion of a fluorine atom at the 5-position of the thiazole ring can further enhance metabolic stability, binding affinity, and cell permeability, making 5-fluorothiazole-containing fragments particularly attractive for FBDD campaigns. This guide provides an in-depth technical overview of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a promising fragment for FBDD, covering its synthesis, physicochemical properties, and proposed application in drug discovery workflows.

Physicochemical Properties of this compound and Related Fragments

The physicochemical properties of a fragment are critical for its success in an FBDD campaign. Key parameters include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are often guided by the "Rule of Three." While specific experimental data for this compound is limited, its properties can be calculated and compared with those of structurally related fragments.

PropertyThis compound (Calculated)tert-Butyl (5-chlorothiazol-2-yl)carbamate (from PubChem)[5]tert-Butyl (5-hydroxymethylthiazol-2-yl)carbamate (from PubChem)[6]
Molecular Formula C₈H₁₁FN₂O₂SC₉H₁₁ClN₂O₃SC₉H₁₄N₂O₃S
Molecular Weight 218.25 g/mol 262.71 g/mol 230.29 g/mol
XLogP3 ~1.92.71.1
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 455
Polar Surface Area 71.8 Ų96.5 Ų99.7 Ų

Synthesis of this compound

A practical, multi-kilogram scale synthesis of 2-amino-5-fluorothiazole hydrochloride has been reported, which proceeds through the target compound, this compound.[7] The key step involves the directed ortho-lithiation of Boc-protected 2-aminothiazole followed by electrophilic fluorination.

Experimental Protocol: Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole[7]

Materials and Reagents:

  • 2-tert-butoxycarbonylaminothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (t-BuLi) in pentane

  • N-Fluorobenzenesulfonimide (NFSi)

  • Ammonium chloride (NH₄Cl)

  • Water (H₂O)

  • Dioxane

  • Hydrogen chloride (HCl) gas

  • Diethyl ether (Et₂O)

Procedure:

  • Lithiation: A stirred solution of 2-tert-butoxycarbonylaminothiazole (1 equivalent) in anhydrous THF is cooled to -50 °C. t-BuLi (2.15 equivalents) is added over 60 minutes, maintaining the temperature below -40 °C. The resulting bright yellow suspension is stirred for 30 minutes at -50 °C.

  • Fluorination: A solution of NFSi (1.05 equivalents) in anhydrous THF is added to the suspension over 60 minutes, keeping the temperature below -40 °C. The reaction mixture is stirred for an additional 30 minutes at -50 °C.

  • Quenching: The cold reaction mixture is transferred to a vessel containing a solution of ammonium chloride in water.

  • Work-up and Purification: The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by chromatography to yield 2-tert-butoxycarbonylamino-5-fluorothiazole.

Note: For the preparation of the deprotected 2-amino-5-fluorothiazole hydrochloride, the purified product is dissolved in dioxane, and HCl gas is bubbled through the solution. The resulting hydrochloride salt is precipitated with the addition of diethyl ether.[7]

Synthesis_of_tert_Butyl_5_fluorothiazol_2_yl_carbamate cluster_start Starting Material cluster_reaction1 Lithiation cluster_intermediate Dilithiated Intermediate cluster_reaction2 Fluorination cluster_product Product 2-tert-butoxycarbonylaminothiazole 2-tert-butoxycarbonylaminothiazole t-BuLi, THF, -50°C t-BuLi, THF, -50°C 2-tert-butoxycarbonylaminothiazole->t-BuLi, THF, -50°C 1. Dilithiated Species Dilithiated Species t-BuLi, THF, -50°C->Dilithiated Species NFSi, THF, -50°C NFSi, THF, -50°C Dilithiated Species->NFSi, THF, -50°C 2. This compound This compound NFSi, THF, -50°C->this compound

Caption: Synthetic route to this compound.

Application in Fragment-Based Drug Discovery

This compound is an ideal candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," and the 5-fluoro-2-aminothiazole core presents opportunities for vector-based fragment growing.

Experimental Workflow for Fragment Screening

The following outlines a general workflow for screening a fragment library containing this compound against a protein target of interest.

FBDD_Workflow Fragment Library Fragment Library Primary Screening Primary Screening Fragment Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Hit Validation Hit Validation Hit Identification->Hit Validation Validated Hits Validated Hits Hit Validation->Validated Hits Structural Biology Structural Biology Validated Hits->Structural Biology Structure-Based Design Structure-Based Design Structural Biology->Structure-Based Design Hit-to-Lead Optimization Hit-to-Lead Optimization Structure-Based Design->Hit-to-Lead Optimization Lead Compound Lead Compound Hit-to-Lead Optimization->Lead Compound

Caption: General workflow for Fragment-Based Drug Discovery.

Detailed Experimental Protocols

1. Primary Screening using 19F NMR Spectroscopy

Given the presence of a fluorine atom, 19F NMR is a highly sensitive and efficient primary screening method.

  • Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆). The final screening concentration is typically in the range of 100 µM to 1 mM. The protein target is prepared in a suitable buffer at a concentration of 10-50 µM.

  • Data Acquisition: Acquire a one-dimensional 19F NMR spectrum of the fragment alone. Then, acquire a spectrum of the fragment in the presence of the protein target.

  • Hit Identification: A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's 19F resonance upon addition of the protein indicates binding.

2. Hit Validation using Surface Plasmon Resonance (SPR)

SPR can be used as an orthogonal method to confirm binding and to determine the binding affinity and kinetics.

  • Immobilization: Covalently immobilize the protein target onto a sensor chip surface.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface. A dose-dependent increase in the response units (RU) confirms binding.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

3. Structural Elucidation via X-ray Crystallography

Determining the crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.

  • Crystallization: Obtain crystals of the target protein.

  • Soaking or Co-crystallization: Soak the protein crystals in a solution containing a high concentration of this compound, or co-crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

Potential in Modulating Signaling Pathways

While this compound is a starting point for drug discovery, its optimized derivatives have the potential to modulate a variety of signaling pathways implicated in disease. The 2-amino group provides a vector for chemical elaboration to enhance potency and selectivity for a specific target within a pathway.

Signaling_Pathway_Modulation Optimized Fragment Optimized Fragment Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Optimized Fragment->Target Protein (e.g., Kinase) Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Phosphorylation Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical modulation of a signaling pathway by an optimized fragment.

Conclusion

This compound represents a valuable tool for researchers engaged in fragment-based drug discovery. Its straightforward synthesis, favorable physicochemical properties, and the privileged nature of the 5-fluorothiazole scaffold make it an attractive starting point for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the effective application of this and similar fragments in the pursuit of new medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a key intermediate in the development of various pharmaceutically active compounds. The procedure outlines the protection of the amino group of 2-amino-5-fluorothiazole using di-tert-butyl dicarbonate (Boc₂O).

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[6] The synthesis of this compound provides a crucial building block for the synthesis of more complex molecules, particularly kinase inhibitors, where the 2-aminothiazole moiety often plays a key role in binding to the target protein.[7][8][9][10]

Chemical Reaction

The synthesis involves the reaction of 2-amino-5-fluorothiazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent like tetrahydrofuran (THF).

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Discovery

drug_discovery_pathway cluster_synthesis Synthesis of Building Block cluster_elaboration Further Synthetic Elaboration cluster_application Application in Drug Discovery A 2-amino-5-fluorothiazole (Starting Material) B This compound (Synthesized Intermediate) A->B Boc Protection C Deprotection (Acidic Conditions) B->C D Coupling with other moieties (e.g., substituted anilines, heterocyclic fragments) C->D E Library of 2-aminothiazole derivatives D->E F Screening against Kinase Targets (e.g., FLT3, BTK, JNK) E->F G Lead Optimization F->G H Preclinical/Clinical Candidates G->H

Caption: Logical workflow illustrating the utility of the synthesized compound in drug discovery.

References

Experimental protocol for Boc protection of 2-amino-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Protocol for the Boc Protection of 2-Amino-5-fluorothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2][3] This document provides a detailed experimental protocol for the Boc protection of 2-amino-5-fluorothiazole, a valuable heterocyclic building block in medicinal chemistry. The presence of the electron-withdrawing fluorine atom can influence the nucleophilicity of the amino group, necessitating carefully optimized reaction conditions.

Reaction Scheme

Reaction_Scheme reactant1 2-Amino-5-fluorothiazole product tert-Butyl (5-fluorothiazol-2-yl)carbamate reactant1->product Base (e.g., Triethylamine or DMAP) Solvent (e.g., DCM or THF) Room Temperature reactant2 + Di-tert-butyl dicarbonate ((Boc)2O)

Caption: General reaction scheme for the Boc protection of 2-amino-5-fluorothiazole.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-fluorothiazole≥97%Commercial Source
Di-tert-butyl dicarbonate (Boc)₂OReagent Grade, ≥97%Commercial Source
Triethylamine (TEA)Anhydrous, ≥99.5%Commercial Source
4-Dimethylaminopyridine (DMAP)≥99%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated aq. NaHCO₃ solution-Prepared in-house
Brine (Saturated aq. NaCl)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Flash chromatography system (optional)

Detailed Methodology

Step 1: Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorothiazole (1.00 g, 8.46 mmol, 1.0 equiv).

  • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.

  • To this solution, add triethylamine (1.77 mL, 12.7 mmol, 1.5 equiv). Alternatively, 4-dimethylaminopyridine (DMAP) (0.103 g, 0.846 mmol, 0.1 equiv) can be used as a catalyst in conjunction with a weaker base.[4]

  • Stir the solution at room temperature for 10 minutes.

Step 2: Addition of Boc Anhydride
  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.03 g, 9.31 mmol, 1.1 equiv) in 10 mL of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the stirred solution of 2-amino-5-fluorothiazole over a period of 15-20 minutes at room temperature.

  • Allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

  • Spot the reaction mixture alongside the starting material on a TLC plate.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The expected reaction time is typically 2-4 hours.

Step 4: Work-up and Extraction
  • Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

  • Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes may be employed for purification.

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification arrow arrow A Dissolve 2-amino-5-fluorothiazole and base in anhydrous DCM B Add (Boc)2O solution dropwise A->B 1.1 eq (Boc)2O C Stir at room temperature B->C 2-4 hours D Monitor by TLC C->D Check for completion E Quench with water D->E Upon completion F Extract with DCM E->F G Wash with aq. NaHCO3 and brine F->G H Dry over MgSO4 and concentrate G->H I Flash Column Chromatography or Recrystallization H->I

Caption: Workflow for the Boc protection of 2-amino-5-fluorothiazole.

Data Presentation

Table 1: Summary of Reaction Parameters
ParameterValueNotes
Substrate2-Amino-5-fluorothiazole-
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)1.1 equivalents
BaseTriethylamine (TEA)1.5 equivalents
Catalyst (optional)4-Dimethylaminopyridine (DMAP)0.1 equivalents
SolventAnhydrous Dichloromethane (DCM)~20 mL per gram of substrate
Reaction TemperatureRoom Temperature (20-25 °C)-
Reaction Time2-4 hours (monitor by TLC)May vary based on scale and purity of reagents.
Expected Yield85-95%Based on similar reactions; optimization may be required.
Product AppearanceWhite to off-white solid-
Characterization Data of this compound
  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show a singlet for the nine protons of the tert-butyl group at approximately δ 1.55 ppm. The proton on the thiazole ring will appear as a doublet due to coupling with the fluorine atom. For the non-fluorinated analogue, tert-butyl thiazol-2-ylcarbamate, the thiazole protons appear at δ 7.32 (d, J = 4Hz, 1H) and 6.82 (d, J = 4Hz, 1H).[5] The C4-H in the fluorinated product is expected to be a doublet with a J-coupling constant characteristic of H-F coupling through two bonds (²JHF).

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum is expected to show a signal for the quaternary carbon of the tert-butyl group around δ 82.0 ppm and the methyl carbons around δ 28.3 ppm.[5] The carbons of the thiazole ring will show coupling to the fluorine atom. The C5 carbon will exhibit a large one-bond C-F coupling constant (¹JCF), while the C4 and C2 carbons will show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively.

  • Mass Spectrometry (ESI-MS): Calculated for C₈H₁₁FN₂O₂S [M+H]⁺: 220.06. Found: Expected to be within ± 0.01 of the calculated mass.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine has a strong, unpleasant odor and is corrosive. Handle with care.

This protocol provides a comprehensive guide for the successful Boc protection of 2-amino-5-fluorothiazole. As with any chemical synthesis, careful execution and monitoring are key to achieving a high yield of the desired product.

References

Application Notes and Protocols: Synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a key intermediate in the development of novel pharmaceuticals. The synthesis is based on a practical and scalable method involving the N-protection of 2-aminothiazole followed by a direct fluorination at the 5-position. This method has been successfully employed for multi-kilogram scale production, highlighting its robustness for drug development campaigns.[1][2]

Introduction

The introduction of a fluorine atom into heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacokinetic properties of drug candidates.[2] The 5-fluorothiazol-2-amine moiety, in particular, has been identified as a critical component in a range of novel glucokinase activators with potential applications in the treatment of Type 2 Diabetes.[2] This protocol details the synthesis of the tert-butoxycarbonyl (Boc) protected form, this compound, which serves as a stable and versatile building block for further chemical elaboration.

Overall Reaction Scheme

The synthesis proceeds in two main steps from 2-aminothiazole:

  • Boc Protection: The amino group of 2-aminothiazole is protected with a tert-butoxycarbonyl group to yield 2-(tert-butoxycarbonylamino)thiazole.

  • Fluorination: The protected thiazole undergoes dilithiation followed by quenching with an electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSi), to introduce the fluorine atom at the 5-position.[1][2]

Experimental Protocol

Materials and Reagents
  • 2-Aminothiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • tert-Butyllithium (t-BuLi) in n-pentane (18% solution)

  • N-Fluorobenzenesulfonimide (NFSi)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl)

  • Water (H₂O)

  • Dioxane

  • Hydrogen chloride (HCl) gas

  • Diethyl ether (Et₂O)

Step 1: Synthesis of 2-(tert-butoxycarbonylamino)thiazole

A detailed, general procedure for the Boc protection of amines involves dissolving the amine in a suitable solvent and adding di-tert-butyl dicarbonate in the presence of a base.[3][4][5]

  • To a solution of 2-aminothiazole in a suitable solvent such as dichloromethane, add triethylamine.

  • Cool the mixture in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-(tert-butoxycarbonylamino)thiazole can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Caution: This reaction involves pyrophoric tert-butyllithium and should be carried out under an inert atmosphere (e.g., argon or nitrogen) by trained personnel using appropriate safety precautions.

  • A solution of 2-(tert-butoxycarbonylamino)thiazole (0.75 kg, 3.75 mol) in anhydrous THF (15 L) is cooled to -50 °C.[1]

  • tert-Butyllithium (18% solution in n-pentane, 2.87 kg, 8.06 mol) is added over 60 minutes, ensuring the internal temperature is maintained below -40 °C. A bright yellow suspension will form.[1]

  • The suspension is stirred for 30 minutes at -50 °C.[1]

  • A solution of N-fluorobenzenesulfonimide (NFSi) (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is then added over 60 minutes, again keeping the temperature below -40 °C.[1]

  • After stirring for an additional 30 minutes at -50 °C, the reaction is quenched by transferring it to a vessel containing a cold solution of ammonium chloride (0.60 kg) in water (6 L).[1]

  • The product, this compound, can be isolated by extraction with an organic solvent, followed by washing, drying, and concentration under reduced pressure.

Data Presentation

ParameterValueReference
Starting Material (Step 2) 2-(tert-butoxycarbonylamino)thiazole[1]
Moles of Starting Material3.75 mol[1]
Reagent 1 tert-Butyllithium (18% in pentane)[1]
Molar Equivalent (Reagent 1)2.15 equiv.[1]
Reagent 2 N-Fluorobenzenesulfonimide (NFSi)[1]
Molar Equivalent (Reagent 2)1.05 equiv.[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature -50 °C to -40 °C[1]
Reaction Time ~2.5 hours[1]
Overall Yield (from 2-aminothiazole) 35% (for the deprotected hydrochloride salt)[1][2]

Visualizations

Synthesis Workflow

Synthesis_Workflow A 2-Aminothiazole B 2-(tert-butoxycarbonylamino)thiazole A->B C This compound B->C

Caption: Synthetic route to this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Start: 2-Aminothiazole Protection Amine Protection (Boc Group) Start->Protection Activation Dilithiation (Activation at C4 and C5) Protection->Activation Fluorination Electrophilic Fluorination (Introduction of Fluorine) Activation->Fluorination Product Final Product: This compound Fluorination->Product

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of tert-Butyl (5-fluorothiazol-2-yl)carbamate with various boronic acids. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 5-position is of significant interest for the development of novel therapeutic agents.[2] The presence of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds.

The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality allows for controlled reactivity and can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations. This document outlines the general reaction, provides a detailed experimental protocol, and presents representative data for the synthesis of 5-aryl/heteroaryl-2-(Boc-amino)-5-fluorothiazole derivatives.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a boronic acid is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Thiazole This compound CoupledProduct 5-R-2-(Boc-amino)thiazole Thiazole->CoupledProduct + BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->CoupledProduct + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->CoupledProduct Base Base (e.g., K₂CO₃) Base->CoupledProduct Solvent Solvent (e.g., Dioxane/H₂O) Solvent->CoupledProduct

Caption: General Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], or Cesium carbonate [Cs₂CO₃], 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 eq.), the corresponding boronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 4 mL) followed by degassed water (1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at a pre-heated temperature of 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. Please note that these are representative yields and may vary depending on the specific reaction conditions and the nature of the boronic acid.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901288
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O (4:1)1001678
43-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O (4:1)1001872
52-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃DMF/H₂O (4:1)901082

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle begins with the active Pd(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ Base PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R²

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation at the 5-position of the this compound core. The provided protocol offers a robust starting point for the synthesis of a diverse library of 5-substituted 2-(Boc-amino)-5-fluorothiazole derivatives. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal yields for specific substrates. The versatility of this reaction makes it a valuable tool for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of tert-butyl (5-fluorothiazol-2-yl)carbamate, a versatile building block in medicinal chemistry. The functionalization of the 5-position of the thiazole ring is crucial for the synthesis of a wide range of biologically active compounds. This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, and Heck cross-coupling reactions.

While specific literature on the cross-coupling of this compound is limited, the protocols provided are based on established methods for structurally similar 2-amino-5-halothiazole derivatives and other fluorinated heterocycles. The presence of the fluorine atom at the C5-position and the Boc-protected amino group at the C2-position influences the reactivity of the substrate, necessitating careful optimization of reaction conditions.

General Reaction Scheme

The palladium-catalyzed cross-coupling reactions discussed herein follow a general transformation where the C-X bond (X = halogen or triflate) of the protected 5-halothiazole is functionalized with various coupling partners. For the target molecule, the C-F bond activation is challenging, thus the protocols are described for the more reactive bromo-analogue, tert-butyl (5-bromothiazol-2-yl)carbamate, which serves as a practical precursor.

Substrate tert-Butyl (5-bromothiazol-2-yl)carbamate Catalyst Pd Catalyst Substrate->Catalyst Product 5-Functionalized tert-Butyl (thiazol-2-yl)carbamate Catalyst->Product Cross-Coupling CouplingPartner Coupling Partner (Boronic acid, Amine, Stannane, etc.) CouplingPartner->Catalyst

Caption: General workflow for palladium-catalyzed cross-coupling.

Quantitative Data Summary

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions on substrates analogous to tert-butyl (5-halothiazol-2-yl)carbamate. These values should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-tert-butylthiazole with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O10012~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene1108~90
33-Thienylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃DMF9016~82

Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromothiazole Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10018~75
2AnilinePd(OAc)₂ (5)BrettPhos (10)K₃PO₄Dioxane11024~68
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF8012~80

Table 3: Stille Coupling of 5-Bromo-2-(acetylamino)thiazole with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1(Tributylstannyl)benzenePd(PPh₃)₄ (5)-LiClToluene11024~70
22-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuIDMF10016~78
3(Tributylstannyl)pyridinePd₂(dba)₃ (2)P(2-furyl)₃ (4)-Dioxane12020~65

Table 4: Sonogashira Coupling of 2-Amino-5-bromothiazole Derivatives with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF658~88
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPADMF8012~80
3TrimethylsilylacetylenePd(OAc)₂ (3)PPh₃ (6), CuI (5)K₂CO₃Acetonitrile7010~92

Table 5: Heck Coupling of 2-Amino-5-iodothiazole Derivatives with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NDMF10024~75
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8018~85
34-VinylpyridinePd(PPh₃)₄ (4)-NaOAcDMA12016~70

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol is adapted from a general procedure for the Suzuki coupling of 2-aminobenzothiazole derivatives.[2]

Materials:

  • tert-Butyl (5-bromothiazol-2-yl)carbamate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a Schlenk flask, add tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Start Combine Reactants: - tert-Butyl (5-bromothiazol-2-yl)carbamate - Arylboronic acid - Base - Pd Catalyst Inert Establish Inert Atmosphere Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Workup: - Cool - Dilute & Wash - Dry & Concentrate Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Product 5-Aryl-thiazole Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Protocol

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.[3][4]

Materials:

  • tert-Butyl (5-bromothiazol-2-yl)carbamate

  • Amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 mmol) and the amine (1.5 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Start Combine in Glovebox: - Pd Precatalyst - Ligand - Base - Thiazole Substrate - Amine Solvent Add Anhydrous Solvent Start->Solvent Heat Seal and Heat Solvent->Heat Workup Workup: - Cool - Dilute & Filter - Wash & Dry Heat->Workup Purify Purify by Column Chromatography Workup->Purify Product 5-Amino-thiazole Product Purify->Product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Stille Cross-Coupling Protocol

This protocol is based on general procedures for Stille couplings.[1][5]

Materials:

  • tert-Butyl (5-bromothiazol-2-yl)carbamate

  • Organostannane (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a Schlenk flask, add tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 mmol) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent (5 mL) followed by the organostannane (1.2 mmol).

  • Heat the reaction mixture at 90-120 °C for 12-48 hours.

  • After completion, cool the reaction and dilute with diethyl ether.

  • Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Cross-Coupling Protocol

This protocol is adapted from general procedures for Sonogashira couplings.

Materials:

  • tert-Butyl (5-bromothiazol-2-yl)carbamate

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 mmol), the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert atmosphere.

  • Add the anhydrous solvent (5 mL), the base (2.5 mmol), and the terminal alkyne (1.5 mmol).

  • Stir the reaction at room temperature to 80 °C for 2-12 hours.

  • Upon completion, dilute with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Cross-Coupling Protocol

This protocol is based on general procedures for the Heck reaction.[6]

Materials:

  • tert-Butyl (5-iodothiazol-2-yl)carbamate (more reactive than the bromo-analog for Heck reactions)

  • Alkene (1.5 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a pressure tube, add tert-butyl (5-iodothiazol-2-yl)carbamate (1.0 mmol), the palladium catalyst, and the ligand.

  • Add the anhydrous solvent (5 mL), the base (2.5 mmol), and the alkene (2.0 mmol).

  • Seal the tube and heat at 80-140 °C for 12-36 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycles

The palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0)/Pd(II) intermediates.

cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd->PdII Transmetal Transmetalation R-M PdII->Transmetal M-X PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R R-M Transmetal->PdII_R PdII_R->Pd0 Ar-R RedElim Reductive Elimination PdII_R->RedElim Product Ar-R RedElim->Product

References

Application Notes and Protocols: TFA-Mediated Deprotection of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient deprotection of tert-butyl (5-fluorothiazol-2-yl)carbamate to yield 2-amino-5-fluorothiazole using trifluoroacetic acid (TFA). The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines in organic synthesis due to its stability and facile cleavage under acidic conditions. This application note outlines the reaction mechanism, optimized experimental conditions, work-up procedures, and data presentation to guide researchers in successfully performing this transformation.

Introduction

The 2-amino-5-fluorothiazole moiety is a key structural motif in numerous biologically active compounds and pharmaceutical drug candidates. Its synthesis often involves the use of a Boc-protected amine to mask the nucleophilicity of the amino group during preceding synthetic steps. The final deprotection step is crucial for revealing the free amine, enabling further functionalization or to yield the final target molecule. Trifluoroacetic acid is a common and effective reagent for the removal of the Boc group, typically affording clean and high-yielding reactions.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage. The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.

  • Carbocation Formation: The protonated intermediate is unstable and undergoes cleavage to form a stable tert-butyl cation and a carbamic acid derivative.

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates to release carbon dioxide and the free amine. The resulting amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]

The tert-butyl cation byproduct is typically scavenged by the trifluoroacetate anion or deprotonates to form isobutylene gas.[2]

digraph "TFA_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate\n+ tert-Butyl Cation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Amino-5-fluorothiazole\n(TFA Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Protonated [label="+ TFA", fontcolor="#34A853"]; Protonated -> CarbamicAcid [label="Cleavage", fontcolor="#EA4335"]; CarbamicAcid -> Product [label="- CO2", fontcolor="#FBBC05"]; }

Figure 1: Reaction mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

This section provides a general protocol for the deprotection of this compound. Researchers should note that optimal conditions may vary depending on the scale of the reaction and purity of the starting material.

Materials
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure
  • Dissolution: In a clean and dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 and 0.5 M.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. A common condition involves using a 1:1 (v/v) mixture of TFA and DCM.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

    • Re-dissolve the residue in an organic solvent such as ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining TFA. Caution: Carbon dioxide evolution will occur, leading to pressure buildup. Ensure adequate venting.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-fluorothiazole.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes A [label="Dissolve Starting Material in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add TFA Dropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Stir at Room Temperature (1-4 h)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reaction Monitoring (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Aqueous Work-up (NaHCO3, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Purification (if necessary)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Final Product:\n2-Amino-5-fluorothiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [label="Reaction Complete", fontcolor="#34A853"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; H -> J [label="If pure", fontcolor="#34A853"]; }

Figure 2: Experimental workflow for the TFA-mediated deprotection.

Data Presentation

The following table summarizes typical reaction parameters for the TFA-mediated deprotection of Boc-protected amines. Researchers should use this as a starting point and optimize for the specific substrate.

ParameterRecommended Range/ValueNotes
Substrate Concentration 0.1 - 0.5 M in DCMEnsures good solubility and reaction kinetics.
TFA Concentration 20% - 50% (v/v) in DCMHigher concentrations can be used for less sensitive substrates.
Temperature 0 °C to Room TemperatureInitial cooling helps to control any exotherm.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.
Typical Yield >90% (crude)Yields may vary based on the purity of the starting material and work-up efficiency.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of TFA.

  • Side Product Formation: For sensitive substrates, the formation of byproducts due to the acidic conditions or the reactive tert-butyl cation can be an issue. The use of scavengers such as triisopropylsilane (TIS) can be beneficial in such cases.

  • Product Isolation: The final product is an amine and may be isolated as the free base or as a salt (e.g., TFA salt). If the TFA salt is isolated, it can be neutralized by washing with a mild base during the work-up.

Safety Precautions

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a reliable and high-yielding method to obtain the corresponding 2-amino-5-fluorothiazole. The protocol provided in this application note, along with the mechanistic understanding and data tables, serves as a comprehensive guide for researchers in the field of organic synthesis and drug development. Careful monitoring of the reaction and appropriate work-up procedures are key to achieving a high purity of the desired product.

References

Application Notes and Protocols for the Acid-Catalyzed Removal of the Boc Group from tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in a broad range of chemical conditions and its facile removal under acidic conditions. This application note provides detailed protocols for the acid-catalyzed deprotection of tert-butyl (5-fluorothiazol-2-yl)carbamate to yield the key synthetic intermediate, 2-amino-5-fluorothiazole. This intermediate is of significant interest in medicinal chemistry and drug development.

The presence of an electron-withdrawing fluorine atom on the thiazole ring can influence the reactivity of the molecule. While the thiazole ring itself is generally stable under acidic conditions, the electronic effect of the fluorine atom is anticipated to facilitate the cleavage of the Boc group. This document outlines two common and effective methods for this transformation: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.

Chemical Transformation

The acid-catalyzed deprotection of this compound proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

G cluster_reactants Reactants cluster_products Products reactant This compound product 2-Amino-5-fluorothiazole (as salt) reactant->product Deprotection acid Acid Catalyst (TFA or HCl) co2 Carbon Dioxide isobutylene Isobutylene

Caption: Acid-catalyzed deprotection of Boc-protected 5-fluorothiazol-2-ylamine.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. The electron-withdrawing nature of the fluorine atom may lead to faster reaction times compared to electron-rich substrates.

Reagent SystemSolventTypical ConcentrationTemperature (°C)Typical Reaction TimeExpected YieldRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp.30 min - 2 h>95%Highly effective and common. Product is isolated as the TFA salt. TFA is corrosive and volatile.
Hydrogen Chloride (HCl)1,4-Dioxane4 MRoom Temp.1 - 4 h>95%Product is isolated as the hydrochloride salt, which often precipitates from the reaction mixture.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common concentration of TFA in DCM is 20-50% (v/v).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often accompanied by the evolution of CO₂ gas.[1]

  • Work-up (for TFA salt): Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of 2-amino-5-fluorothiazole and can often be used in the next step without further purification.

  • Work-up (for free amine): a. Carefully quench the reaction mixture by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate until the pH is basic. b. Extract the aqueous layer with dichloromethane (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the organic layer under reduced pressure to yield the free amine, 2-amino-5-fluorothiazole.

G start Start dissolve Dissolve Boc-protected amine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA dropwise cool->add_tfa react Stir at RT (30 min - 2 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup Reaction Complete end End workup->end

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides an alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • HCl Addition: To the stirred mixture, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: a. Upon completion, if a precipitate has formed, collect the solid by filtration. b. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. c. Dry the collected solid under vacuum to obtain 2-amino-5-fluorothiazole hydrochloride. d. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

G cluster_0 Reaction cluster_1 Monitoring & Isolation a 1. Dissolve/suspend substrate in Dioxane 2. Add 4M HCl in Dioxane 3. Stir at Room Temperature (1-4h) b 4. Monitor by TLC/LC-MS 5. Isolate Precipitate by Filtration 6. Wash with Diethyl Ether and Dry a:f2->b:f0

Caption: Logical relationship of steps in HCl-mediated Boc deprotection.

Safety Precautions

  • Both trifluoroacetic acid and concentrated solutions of hydrogen chloride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The acid-catalyzed removal of the Boc protecting group from this compound is a straightforward and high-yielding transformation. Both TFA in DCM and HCl in 1,4-dioxane are effective reagent systems for this purpose. The choice between the two methods may depend on the desired salt form of the final product and the compatibility of other functional groups in the molecule with the specific acidic conditions. The protocols provided herein offer a solid foundation for researchers to successfully perform this deprotection and access the valuable 2-amino-5-fluorothiazole intermediate for further synthetic applications.

References

Application Notes and Protocols: The Strategic Use of tert-Butyl (5-fluorothiazol-2-yl)carbamate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The targeted inhibition of specific kinases is, therefore, a cornerstone of modern drug discovery.

This document provides detailed application notes and protocols regarding the use of tert-Butyl (5-fluorothiazol-2-yl)carbamate , a key building block for the synthesis of novel kinase inhibitors. The presence of the fluorine atom at the 5-position offers unique opportunities for synthetic diversification and modulation of pharmacokinetic and pharmacodynamic properties. The tert-butylcarbamate (Boc) group serves as a protecting group for the 2-amino functionality, allowing for selective reactions at other positions of the thiazole ring. While direct synthetic protocols starting from the 5-fluoro derivative are not extensively published, its reactivity is analogous to the more commonly used 5-bromo counterpart, primarily in palladium-catalyzed cross-coupling reactions after conversion to a suitable derivative. This note will focus on the synthesis of p38 MAPK inhibitors as a representative application.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound and its analogs in kinase inhibitor synthesis revolves around its role as a versatile heterocyclic core. The 5-position of the thiazole ring is a critical vector for introducing substituents that can interact with specific regions of the kinase active site, thereby influencing potency and selectivity.

One of the most powerful methods for functionalizing the 5-position is the Suzuki-Miyaura cross-coupling reaction . While the 5-fluoro substituent is not a direct partner for this reaction, it can be synthetically transformed into a more reactive group, such as a boronic acid or boronic ester, via lithiation and subsequent quenching with a boron electrophile. Alternatively, the more readily available 5-bromo analog, tert-Butyl (5-bromothiazol-2-yl)carbamate , is a direct and highly effective substrate for Suzuki-Miyaura coupling. The protocols provided herein are based on the well-established reactivity of the 5-bromo analog, which serves as an excellent proxy for the synthetic utility of the 5-fluoro building block after appropriate derivatization.

These synthetic strategies are particularly relevant for the development of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses.

Data Presentation: Inhibitory Activity of Thiazole-Based Kinase Inhibitors

The following tables summarize the in vitro activity of representative kinase inhibitors synthesized using 2-amino-5-substituted-thiazole scaffolds. This data highlights the impact of substitutions at the 5-position on inhibitory potency.

Table 1: In Vitro Activity of p38α MAPK Inhibitors Synthesized from 2-Amino-5-aryl-thiazole Scaffolds

Compound IDR Group (at 5-position)p38α MAPK IC50 (nM)Reference
1a 4-Fluorophenyl150[1]
1b 4-Methoxyphenyl220[1]
1c Pyridin-4-yl95[1]
1d Thiophen-2-yl180[1]
TAK-715 2-Benzamido-pyrid-5-yl7.1[2]

Table 2: In Vitro Activity of various Thiazole-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
2a CK21.9[3]
2b GSK3β0.67[3]
3a JNKPotent, allosteric[4]

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for inhibitor development. Below are diagrams of the p38 MAPK and PI3K/Akt signaling pathways, which are frequent targets for thiazole-based inhibitors.

p38_MAPK_Pathway extracellular Environmental Stress / Cytokines (e.g., UV, TNF-α, IL-1) receptor Receptor extracellular->receptor map3k MAPKKK (e.g., TAK1, ASK1, MEKKs) receptor->map3k map2k MKK3 / MKK6 map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor tert-Butyl (5-arylthiazol-2-yl)carbamate -based Inhibitor inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

PI3K_Akt_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt (PKB) pip3->akt pdk1->akt downstream Downstream Targets (e.g., mTOR, GSK3β, FOXO) akt->downstream cellular_processes Cellular Processes (Growth, Proliferation, Survival) downstream->cellular_processes inhibitor Thiazole-based PI3K/Akt Inhibitor inhibitor->pi3k

Caption: PI3K/Akt Signaling Pathway and a Potential Point of Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the synthesis and evaluation of thiazole-based kinase inhibitors.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the synthesis of a 2-amino-5-aryl-thiazole derivative, a common core for many kinase inhibitors, using a 5-bromo-thiazole precursor. A similar approach can be envisioned for a 5-boronic ester derivative of this compound.

Materials:

  • tert-Butyl (5-bromothiazol-2-yl)carbamate

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add tert-Butyl (5-bromothiazol-2-yl)carbamate (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tert-Butyl (5-arylthiazol-2-yl)carbamate.

Suzuki_Coupling_Workflow start tert-Butyl (5-bromothiazol-2-yl)carbamate + Arylboronic Acid reaction Heat (90 °C) 12-16 h start->reaction reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/Water reagents->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Column Chromatography workup->purification product tert-Butyl (5-arylthiazol-2-yl)carbamate purification->product

Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 2: Boc-Deprotection to Yield the Free Amine

The Boc protecting group can be readily removed under acidic conditions to provide the free 2-amino-5-aryl-thiazole, which can then be further functionalized.

Materials:

  • tert-Butyl (5-arylthiazol-2-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the tert-Butyl (5-arylthiazol-2-yl)carbamate (1.0 mmol) in dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-amino-5-aryl-thiazole.

Protocol 3: In Vitro Biochemical Kinase Assay (p38α MAPK)

This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO and then in assay buffer.

  • In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted inhibitor compound.

  • Initiate the kinase reaction by adding a solution of p38α MAPK and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The inhibitory activity is determined by the reduction in the luminescent signal, which is proportional to the amount of ATP consumed.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound and its halogenated analogs are valuable and versatile building blocks in the synthesis of kinase inhibitors. The ability to functionalize the 5-position of the thiazole ring through modern cross-coupling methodologies allows for the systematic exploration of the chemical space around the kinase active site. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and synthesize novel thiazole-based kinase inhibitors for a range of therapeutic targets. The strategic use of the 5-fluoro substituent, either directly or after conversion to a more reactive handle, can lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application Note: Purification of tert-Butyl (5-fluorothiazol-2-yl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of tert-Butyl (5-fluorothiazol-2-yl)carbamate using silica gel column chromatography. This method is crucial for obtaining a high-purity product, essential for downstream applications in pharmaceutical research and development. The protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. Expected outcomes and troubleshooting guidelines are also discussed to ensure successful purification for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The introduction of the fluorine atom and the thiazole moiety often imparts unique pharmacological properties. Following its synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities that must be removed. Column chromatography is a widely employed and effective technique for the purification of such moderately polar heterocyclic compounds. This document presents a standardized protocol for the purification of the title compound, ensuring high purity and yield.

Data Presentation

The efficiency of the column chromatography purification is summarized in the table below. The data presented are typical values obtained during the purification of similar N-Boc protected aminothiazole derivatives and should be considered as a guideline. Actual results may vary depending on the scale of the reaction and the specific impurity profile of the crude product.

ParameterCrude ProductPurified Product
Appearance Off-white to yellow solidWhite solid
Purity (by HPLC) 75-85%>98%
Yield -80-90%
Rf Value ~0.35 (multiple spots)~0.50 (single spot)
Mobile Phase for TLCEthyl Acetate/Hexane (3:7)Ethyl Acetate/Hexane (3:7)

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl Acetate (ACS grade)

  • Hexane (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Glass chromatography column

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • High vacuum pump

Procedure

1. Preparation of the Mobile Phase: Prepare a solvent mixture of 30% ethyl acetate in hexane (v/v). This will serve as the primary mobile phase for both TLC analysis and column chromatography. Degas the solvent mixture if necessary.

2. Thin Layer Chromatography (TLC) Analysis of the Crude Product:

  • Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing the 3:7 ethyl acetate/hexane mobile phase.

  • Visualize the developed plate under a UV lamp. The desired product is expected to have an Rf value of approximately 0.50 in this solvent system. Identify the spots corresponding to impurities.

3. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is to use 30-50 g of silica gel per gram of crude product).[1]

  • Securely clamp the column in a vertical position.

  • Prepare a slurry of silica gel in the mobile phase (3:7 ethyl acetate/hexane).

  • Pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate settling of the silica gel.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just above the sand layer.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

5. Elution and Fraction Collection:

  • Gently add the mobile phase (3:7 ethyl acetate/hexane) to the top of the column without disturbing the sand layer.

  • Begin eluting the column, collecting fractions in test tubes.

  • Maintain a constant flow rate and ensure the column does not run dry.

6. Monitoring the Purification:

  • Monitor the elution process by performing TLC analysis on the collected fractions.

  • Spot every few fractions on a TLC plate and develop it in the 3:7 ethyl acetate/hexane mobile phase.

  • Visualize the spots under a UV lamp to identify the fractions containing the pure product.

7. Isolation of the Purified Product:

  • Combine the fractions that contain only the pure product (single spot on TLC with Rf ≈ 0.50).

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product by analytical methods such as HPLC, NMR, and mass spectrometry to confirm its purity and identity.

Mandatory Visualization

PurificationWorkflow Crude Crude Product This compound TLC_Analysis TLC Analysis (3:7 EtOAc/Hexane) Crude->TLC_Analysis Sample_Loading Sample Loading (Dry Loading) Crude->Sample_Loading Column_Prep Column Preparation (Silica Gel Slurry) Column_Prep->Sample_Loading Elution Elution (3:7 EtOAc/Hexane) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Drying Drying under High Vacuum Solvent_Removal->Drying Pure_Product Pure Product (>98% Purity) Drying->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of tert-Butyl (5-fluorothiazol-2-yl)carbamate. This document includes detailed experimental protocols for key analytical techniques, data presentation in tabular format, and workflow visualizations to guide researchers in confirming the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and to identify any process-related impurities.

Instrumentation:

  • HPLC system with a UV or universal detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD), as the compound may have a weak UV chromophore.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) in water and ACN

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm or CAD/ELSD.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity of the main peak as a percentage of the total peak area.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in ACN/Water A->B C Filter Sample B->C E Inject Sample C->E D Prepare Mobile Phases F Gradient Elution D->F E->F G Detection (UV/CAD/ELSD) F->G H Integrate Peaks G->H I Calculate Purity H->I J Generate Report I->J

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.[1]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for further structural confirmation.

Expected ¹H NMR Spectral Features:

  • tert-Butyl group (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically found around δ 1.5 ppm.[1]

  • N-H proton: A broad singlet, with its chemical shift being solvent-dependent.

  • Thiazole proton: A doublet due to coupling with the fluorine atom.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the tert-butyl carbons.

  • Signals for the thiazole ring carbons, with the carbon bearing the fluorine showing a large C-F coupling constant.

  • A signal for the carbamate carbonyl carbon.

NMR Data Acquisition Workflow

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Place in NMR Spectrometer B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process and Analyze Spectra D->F E->F G Confirm Structure F->G

Caption: Workflow for NMR structural analysis.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support structural elucidation.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Reagents:

  • Methanol or acetonitrile, LC-MS grade.

  • Formic acid (optional, to promote ionization).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid in protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If fragmentation is desired, perform MS/MS analysis on the parent ion.

Expected Mass Spectral Data:

  • Molecular Formula: C₉H₁₃FN₂O₂S

  • Monoisotopic Mass: 232.07 g/mol

  • Expected [M+H]⁺ ion: m/z 233.08

Mass Spectrometry Analysis Logical Flow

MS_Workflow A Prepare Dilute Sample Solution B Introduce Sample into MS A->B C Ionize Sample (e.g., ESI) B->C D Detect Ions C->D E Determine Molecular Weight D->E F Fragment Parent Ion (MS/MS) E->F G Analyze Fragmentation Pattern F->G

Caption: Logical flow for mass spectrometry analysis.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

Analytical TechniqueParameterExpected Result
RP-HPLC Purity≥ 95% (typical for research grade)
Retention TimeDependent on specific column and conditions
¹H NMR tert-Butyl Protons~1.5 ppm (singlet, 9H)
Thiazole ProtonDoublet (due to JH-F coupling)
NH ProtonBroad singlet (variable ppm)
¹³C NMR Carbonyl Carbon~150-160 ppm
Thiazole CarbonsSignals showing C-F coupling
tert-Butyl CarbonsSignals in the aliphatic region
Mass Spectrometry [M+H]⁺m/z 233.08

These protocols and application notes provide a solid foundation for the analytical characterization of this compound. Researchers should adapt these methods as needed based on the specific instrumentation and purity requirements of their work.

References

Application Note: Analysis of tert-Butyl (5-fluorothiazol-2-yl)carbamate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (5-fluorothiazol-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final drug product. This application note presents robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound. These methods are suitable for researchers, scientists, and drug development professionals involved in the synthesis, process development, and quality control of related chemical entities.

HPLC Method for Purity Determination and Quantification

High-Performance Liquid Chromatography with UV detection is a widely used technique for assessing the purity of pharmaceutical intermediates and for quantitative analysis. A reversed-phase HPLC method was developed for the analysis of this compound, leveraging common methodologies for carbamate and Boc-protected compounds.[1]

Chromatographic Conditions

A C18 reversed-phase column is suitable for the separation of this moderately polar compound. A gradient elution with acetonitrile and water, both acidified with a small amount of formic acid to improve peak shape, provides excellent resolution. UV detection at a wavelength corresponding to the absorbance maximum of the thiazole ring is recommended for optimal sensitivity.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B in 15 min, hold at 95% B for 5 min, return to 30% B in 1 min, and equilibrate for 4 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

LC-MS Method for Identification and Trace Analysis

For highly sensitive and selective analysis, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is indispensable. This is particularly useful for the identification of impurities and for quantification at low concentrations. The method utilizes electrospray ionization (ESI) in positive ion mode, which is effective for the ionization of carbamates and other nitrogen-containing compounds.[2]

LC-MS Conditions

The chromatographic conditions for LC-MS are similar to the HPLC method, with adjustments to the flow rate to be compatible with the mass spectrometer. The use of a volatile buffer like formic acid is crucial for MS compatibility.[1] Selected Ion Monitoring (SIM) can be employed for targeted quantification of the parent compound and potential impurities.

Table 2: LC-MS Method Parameters

ParameterValue
LC System UPLC/HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B in 10 min, hold at 90% B for 2 min, return to 20% B in 1 min, and equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Analyzer Quadrupole
Scan Range (Full Scan) m/z 100-500
SIM Ion (for Quantification) [M+H]⁺, [M+Na]⁺

Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound

IonCalculated m/z
[M+H]⁺ 233.07
[M+Na]⁺ 255.05

Experimental Protocols

Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL for HPLC analysis and 1 µg/mL for LC-MS analysis.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution to a similar final concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds.

LC-MS Analysis Protocol

  • Calibrate and tune the mass spectrometer according to the manufacturer's instructions.

  • Equilibrate the LC-MS system with the initial mobile phase composition.

  • Perform a full scan analysis of the standard solution to confirm the mass of the parent compound.

  • Set up the SIM method using the determined m/z values for the protonated and sodium adducts of the analyte.

  • Inject a blank, followed by the working standard and sample solutions.

  • Process the data using the appropriate software to identify and quantify the analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Standard/Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc HPLC Analysis prep4->hplc lcms LC-MS Analysis prep4->lcms data_hplc Purity & Quantification (HPLC) hplc->data_hplc data_lcms Identification & Trace Analysis (LC-MS) lcms->data_lcms

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Method Parameters prop1 Moderate Polarity meth1 Reversed-Phase C18 Column prop1->meth1 Retention meth4 Acidified Mobile Phase prop1->meth4 Elution prop2 UV Absorbance (Thiazole Ring) meth2 UV Detection prop2->meth2 Detection prop3 Basic Nitrogen (Carbamate) meth3 Positive ESI-MS prop3->meth3 Ionization prop3->meth4 Peak Shape prop4 Fluorine Atom

Caption: Relationship between analyte properties and method parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing actionable solutions to improve reaction yield and purity.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Boc-protection of 2-amino-5-fluorothiazole can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The nucleophilicity of the amino group on the thiazole ring can be lower than that of simple alkylamines. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Base Selection: The choice of base is critical. While triethylamine (TEA) is commonly used, sterically hindered or stronger non-nucleophilic bases might be more effective in deprotonating the amine without competing in side reactions. Consider using diisopropylethylamine (DIPEA) or sodium bicarbonate in a biphasic system.

  • Reaction Temperature: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion, especially with less reactive amines. However, be cautious as higher temperatures can lead to the decomposition of di-tert-butyl dicarbonate (Boc₂O).

  • Reagent Quality: Ensure the 2-amino-5-fluorothiazole starting material is pure and dry. The Boc₂O should be of high quality, as it can degrade over time. The solvent must be anhydrous, as water can hydrolyze Boc₂O.

Question 2: I am observing the formation of a significant amount of di-Boc protected byproduct. How can I prevent this?

Answer: The formation of the di-tert-butoxycarbonyl (di-Boc) derivative, while less common for heteroaromatic amines, can occur. To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of Boc₂O (typically 1.1 to 1.2 equivalents). Adding the Boc₂O portion-wise to the reaction mixture can help maintain a low concentration and favor the mono-protected product.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for mono-protection.

Question 3: The purification of the final product by column chromatography is difficult, and I'm experiencing product loss. Are there alternative purification methods?

Answer: If column chromatography is leading to significant product loss, consider the following:

  • Recrystallization: The product, if solid, may be amenable to recrystallization. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes, to find conditions that yield pure crystals.

  • Acid-Base Extraction: During the work-up, careful washing of the organic layer with a dilute acid (e.g., 1 M HCl) can remove unreacted amine and basic impurities. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) will remove acidic byproducts. Ensure the pH is controlled to avoid cleavage of the Boc group.[1]

Question 4: My starting material, 2-amino-5-fluorothiazole, seems to be degrading during the reaction. What could be the cause?

Answer: Thiazole rings can be sensitive to certain conditions.

  • Strong Bases: The use of very strong bases might lead to ring-opening or other degradation pathways. Stick to moderately basic conditions (e.g., TEA, DIPEA, NaHCO₃).

  • Prolonged Heating: As mentioned, excessive heat can cause decomposition not only of the Boc-anhydride but also potentially of the starting material or product.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction conditions for the Boc protection of aminothiazoles and their expected impact on yield. This data is generalized from standard Boc protection procedures.

ParameterCondition ACondition BCondition CExpected Outcome
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)Sodium Bicarbonate (NaHCO₃)DIPEA may offer better yields for sterically hindered amines. NaHCO₃ is a milder option for base-sensitive substrates.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)DCM and THF are common choices. ACN can be useful for less soluble starting materials.
Temperature Room Temperature40°C0°C to Room TemperatureRoom temperature is often sufficient. Gentle heating may increase the reaction rate. Starting at a lower temperature can help control exotherms.
Boc₂O (equiv.) 1.11.52.01.1-1.2 equivalents is optimal to minimize di-Boc formation.
Typical Yield 75-85%80-90%70-85%Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • Dissolve Starting Material: In a round-bottom flask, dissolve 2-amino-5-fluorothiazole (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

  • Add Base: To the stirred solution, add triethylamine (1.5 equivalents) or diisopropylethylamine (1.5 equivalents). Stir for 5-10 minutes at room temperature.

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-amino-5-fluorothiazole in anhydrous solvent start->dissolve add_base Add Base (e.g., TEA or DIPEA) dissolve->add_base add_boc Add Boc₂O (portion-wise) add_base->add_boc monitor Monitor Reaction (TLC or LC-MS) add_boc->monitor workup Aqueous Work-up (Acid/Base Wash) monitor->workup isolate Isolate Crude Product (Dry and Concentrate) workup->isolate purify Purify Product (Chromatography or Recrystallization) isolate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide low_yield Low Yield? incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes side_reactions Side Reactions low_yield->side_reactions Check for byproducts degradation Starting Material Degradation low_yield->degradation Check starting material stability solution1 Increase reaction time Monitor by TLC/LC-MS incomplete_reaction->solution1 solution2 Optimize base and temperature incomplete_reaction->solution2 solution3 Control Boc₂O stoichiometry (1.1-1.2 equiv.) side_reactions->solution3 solution4 Use milder base Avoid excessive heat degradation->solution4

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Common side reactions in the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Boc Protection Step

Q: I am attempting to protect 2-amino-5-fluorothiazole with di-tert-butyl dicarbonate (Boc₂O), but I am observing a low yield of the desired this compound. What are the potential causes and solutions?

A: Low yields in the Boc protection of 2-amino-5-fluorothiazole are often attributed to the reduced nucleophilicity of the amino group. The combined electron-withdrawing effects of the fluorine atom and the thiazole ring decrease the reactivity of the exocyclic amine, making the reaction sluggish.

Potential Causes and Troubleshooting Steps:

  • Insufficiently Basic Conditions: The reaction requires a base to deprotonate the amine and facilitate the nucleophilic attack on Boc₂O. Standard bases like triethylamine (TEA) may not be strong enough or may be sterically hindered.

    • Solution: Consider using a stronger, non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with TEA. Alternatively, inorganic bases like sodium bicarbonate or sodium carbonate in a biphasic system can be effective.

  • Incomplete Reaction: Due to the low reactivity of the starting material, the reaction may require longer reaction times or elevated temperatures to proceed to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature moderately (e.g., to 40-50 °C) or extending the reaction time.

  • Starting Material Quality: Impurities in the 2-amino-5-fluorothiazole starting material can interfere with the reaction.

    • Solution: Ensure the starting material is pure and dry. If necessary, purify the 2-amino-5-fluorothiazole by recrystallization or column chromatography before use.

Issue 2: Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely impurities and how can I minimize them?

A: The formation of multiple products can arise from side reactions involving the starting materials, reagents, or intermediates.

Common Side Products and Prevention Strategies:

Side ProductPotential CausePrevention Strategy
Di-Boc Protected Product Use of excess Boc₂O and a strong base can lead to the formation of a second Boc group on the already protected amine.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Boc₂O. Add the Boc₂O portion-wise to the reaction mixture to maintain a low concentration.
Over-fluorination or Isomeric Impurities If the 5-fluorothiazole moiety is synthesized in situ or in a preceding step, incomplete or non-selective fluorination can lead to impurities. For instance, starting from 2-amino-5-bromothiazole, residual starting material or byproducts from the fluorination step can carry over.Ensure the complete conversion and purification of 2-amino-5-fluorothiazole before proceeding with the Boc protection. Utilize a reliable fluorinating agent and optimize the reaction conditions for the fluorination step to ensure regioselectivity.
Unreacted Starting Material As mentioned in Issue 1, the low nucleophilicity of the amine can lead to incomplete conversion, leaving unreacted 2-amino-5-fluorothiazole in the reaction mixture.Refer to the troubleshooting steps in Issue 1, such as using a stronger base, increasing the reaction temperature, or prolonging the reaction time.

Issue 3: Difficult Purification

Q: I am having difficulty purifying the final product from the reaction mixture. What purification strategies are recommended?

A: Purification can be challenging due to the presence of unreacted starting materials, side products with similar polarities, and residual reagents.

Purification Recommendations:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is recommended. Quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for purifying this compound.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal ratio will depend on the specific impurities present.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems may include ethyl acetate/hexanes or dichloromethane/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The most common synthetic route involves two key steps: the synthesis of the 2-amino-5-fluorothiazole core, followed by the protection of the exocyclic amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Amino-5-fluorothiazole cluster_step2 Step 2: Boc Protection Precursors Thiourea + Fluorinated α-haloketone 2-Amino-5-fluorothiazole 2-Amino-5-fluorothiazole Precursors->2-Amino-5-fluorothiazole Hantzsch Thiazole Synthesis Target_Product tert-Butyl (5-fluorothiazol-2-yl)carbamate 2-Amino-5-fluorothiazole->Target_Product Base (e.g., TEA, DMAP) Solvent (e.g., DCM, THF) Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Target_Product

Caption: General synthetic workflow for this compound.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Fluorinating Agents: If you are synthesizing the 2-amino-5-fluorothiazole intermediate, be aware that many fluorinating agents are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Boc Anhydride: Di-tert-butyl dicarbonate is a moisture-sensitive solid with a low melting point. It can cause skin and eye irritation.

  • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

Q3: Can I use other protecting groups for the 2-amino-5-fluorothiazole?

A3: Yes, other amine protecting groups can be used, depending on the requirements of your subsequent synthetic steps. The choice of protecting group will depend on its stability to the reaction conditions you plan to employ and the ease of its removal. The Boc group is widely used due to its stability to a wide range of reagents and its relatively mild acidic deprotection conditions.

Experimental Protocols

Protocol 1: Boc Protection of 2-Amino-5-fluorothiazole

This protocol provides a general procedure for the Boc protection step. Optimization may be required based on the specific batch of starting material and laboratory conditions.

Materials:

  • 2-Amino-5-fluorothiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorothiazole (1.0 eq) in anhydrous DCM.

  • Add TEA (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add Boc₂O (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent). The reaction may take several hours to reach completion.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing Potential Side Reactions

The following diagram illustrates the main reaction pathway and a potential side reaction (di-Boc formation).

Side_Reactions cluster_reactants cluster_products Start 2-Amino-5-fluorothiazole Boc2O_Base + Boc₂O + Base Product tert-Butyl (5-fluorothiazol-2-yl)carbamate (Desired Product) Boc2O_Base->Product Main Pathway Excess_Boc2O + Excess Boc₂O + Strong Base Side_Product Di-Boc Protected Product (Side Product) Excess_Boc2O->Side_Product Side Reaction

Caption: Desired reaction pathway and a common side reaction.

Technical Support Center: Overcoming Low Yields in Suzuki Coupling of Fluorinated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura coupling of fluorinated thiazoles. Low yields in these reactions can be a significant hurdle in the synthesis of novel chemical entities for pharmaceutical and materials science applications. This guide offers practical solutions, detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve higher product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields in the Suzuki coupling of fluorinated thiazoles.

Q1: My Suzuki coupling reaction with a fluorinated thiazole is resulting in a low yield or failing completely. What are the most common reasons for this?

A1: Low yields in the Suzuki coupling of fluorinated thiazoles can stem from several factors, often related to the inherent electronic properties and potential for catalyst inhibition of the thiazole ring. Key areas to investigate include:

  • Catalyst Deactivation (Poisoning): The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This is a known issue with sulfur-containing heterocycles and can significantly hinder the catalytic cycle.[1]

  • Poor Reactivity of the Coupling Partners:

    • Fluorinated Thiazole: The position of the fluorine atom on the thiazole ring can significantly influence its electronic properties and, consequently, its reactivity in the oxidative addition step.

    • Arylboronic Acid: Electron-deficient arylboronic acids can exhibit slower rates of transmetalation. Conversely, some heteroarylboronic acids are prone to decomposition under the reaction conditions.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination of these parameters can lead to a sluggish or failed reaction.

  • Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. The most common include protodeboronation of the boronic acid and dehalogenation of the fluorinated thiazole.

Q2: I suspect catalyst poisoning by the thiazole's sulfur atom. How can I mitigate this issue?

A2: Catalyst poisoning is a significant challenge. Here are some strategies to overcome it:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can coordinate strongly to the palladium center, sterically shielding it and minimizing the inhibitory interaction with the thiazole's sulfur atom. Buchwald ligands, such as SPhos and XPhos, are often effective in these challenging couplings.[1]

  • Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be a starting point, more robust pre-catalysts, such as palladacycles, may offer better performance. In some cases, thiazole-based ligands themselves have been used to form active palladium catalysts.[1]

  • Reaction Additives: While not a universal solution, in some challenging couplings, additives have been shown to improve catalyst performance, although their role in preventing sulfur poisoning is not always well-defined.

Q3: What are the most common side reactions, and how can I minimize them?

A3: The two most prevalent side reactions are protodeboronation and dehalogenation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] This is particularly problematic with electron-deficient or unstable heteroarylboronic acids.

    • Mitigation Strategies:

      • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[2]

      • Optimize the Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[3]

      • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can be a proton source for protodeboronation. Careful control of the water content is crucial.[4]

  • Dehalogenation: This is the replacement of the halogen atom on the fluorinated thiazole with a hydrogen atom. This side reaction is more common with iodo- and bromo-substituted heterocycles.

    • Mitigation Strategies:

      • Choice of Halide: If possible, using a chloro-substituted thiazole instead of a bromo- or iodo-substituted one can reduce the propensity for dehalogenation, although this will require a more active catalyst system.

      • Protecting Groups: In some N-H containing heterocycles, dehalogenation can be suppressed by protecting the nitrogen atom.[5]

      • Reaction Conditions: The choice of base and solvent can influence the rate of dehalogenation. Minimizing the amount of water in the reaction can sometimes reduce dehalogenation.[4]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my specific fluorinated thiazole coupling?

A4: The ideal conditions are highly substrate-dependent. However, here are some general guidelines:

  • Catalyst and Ligand: For challenging couplings of fluorinated thiazoles, start with a robust catalyst system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is a good starting point. Pre-formed catalysts incorporating these ligands are also excellent choices.

  • Base: A moderately strong inorganic base is typically required. K₃PO₄ and Cs₂CO₃ are often effective. The higher solubility of Cs₂CO₃ can be advantageous.[3]

  • Solvent: A polar aprotic solvent, often in combination with water, is commonly used to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water, THF/water, or DMF/water mixtures.[3]

  • Temperature: Reactions are typically heated, often in the range of 80-110 °C. Microwave irradiation can sometimes provide faster reaction times and improved yields.[3]

A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific set of substrates.

Data Presentation: Quantitative Yields in Suzuki Coupling of Halogenated Thiazoles and Related Heterocycles

The following tables summarize yields for Suzuki-Miyaura coupling reactions of various halogenated thiazoles and related heterocycles to provide a comparative reference.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoroalkylthiazolo[3,2-a]pyrimidin-7-ones with Arylboronic Acids

EntryFluorinated ThiazoleArylboronic AcidProductYield (%)
12-Bromo-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-onePhenylboronic acid2-Phenyl-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one91
22-Bromo-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one4-Methylphenylboronic acid2-(4-Methylphenyl)-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one95
32-Bromo-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one92
42-Bromo-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one4-Fluorophenylboronic acid2-(4-Fluorophenyl)-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one85
52-Bromo-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one4-Chlorophenylboronic acid2-(4-Chlorophenyl)-5-(trifluoromethyl)thiazolo[3,2-a]pyrimidin-7-one88
62-Bromo-5-(pentafluoroethyl)thiazolo[3,2-a]pyrimidin-7-onePhenylboronic acid2-Phenyl-5-(pentafluoroethyl)thiazolo[3,2-a]pyrimidin-7-one89
72-Bromo-5-(pentafluoroethyl)thiazolo[3,2-a]pyrimidin-7-one4-Methylphenylboronic acid2-(4-Methylphenyl)-5-(pentafluoroethyl)thiazolo[3,2-a]pyrimidin-7-one93

Reaction Conditions: 1.2 equiv of boronic acid, 10 mol% of PdCl₂(PPh₃)₂, 2 equiv of Na₂CO₃ in a 1,4-dioxane/water (4/1) mixture at 80 °C for 1 h.

Table 2: Representative Yields for Suzuki Coupling of Other Halogenated Heterocycles

EntryHeterocyclic HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux95
22-ChloropyridinePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane10092
33-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF8088
42-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10075

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoroalkylthiazolo[3,2-a]pyrimidin-7-ones

This protocol is adapted from a reported procedure for the successful coupling of these substrates.

Materials:

  • 2-Bromo-5-fluoroalkylthiazolo[3,2-a]pyrimidin-7-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (10 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To a dry reaction vessel, add the 2-bromo-5-fluoroalkylthiazolo[3,2-a]pyrimidin-7-one (1.0 equiv), the arylboronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (0.10 equiv), and Na₂CO₃ (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the thiazole substrate.

  • Stir the reaction mixture vigorously and heat to 80 °C for 1 hour.

  • Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoroalkylthiazolo[3,2-a]pyrimidin-7-one.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Fluorinated Thiazole catalyst Issue with Catalyst System? start->catalyst side_reactions Side Reactions Prevalent? catalyst->side_reactions No catalyst_sol Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Consider Robust Pre-catalyst catalyst->catalyst_sol Yes conditions Suboptimal Conditions? side_reactions->conditions No side_reactions_sol Protodeboronation: - Use Boronic Ester - Milder Base (K3PO4, Cs2CO3) Dehalogenation: - Optimize Solvent/Water Content - Consider Chloro-substrate side_reactions->side_reactions_sol Yes conditions_sol Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane/H2O, THF/H2O) Optimize Temperature (80-110 °C) conditions->conditions_sol Yes

Caption: A troubleshooting workflow for low-yielding Suzuki couplings of fluorinated thiazoles.

References

Technical Support Center: Storage and Handling of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of tert-Butyl (5-fluorothiazol-2-yl)carbamate during storage. By following these recommendations, users can ensure the integrity and purity of the compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by the lability of the tert-butyloxycarbonyl (Boc) protecting group. The main factors that can lead to its degradation are:

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, which will remove the protecting group and yield the free amine.[1][2]

  • Elevated Temperatures: Although relatively stable at room temperature, prolonged exposure to high temperatures (above 85-90°C) can cause thermal decomposition of the Boc group.[1][3] For some similar heterocyclic compounds, decomposition temperatures can be around 180-200°C.[4]

  • Moisture: The presence of moisture can lead to hydrolysis of the carbamate over long-term storage.[1]

  • Atmospheric Carbon Dioxide: For free amines, there can be a reaction with atmospheric CO2 to form carbamate salts. While the nitrogen in this compound is protected, it is good practice to minimize exposure to air.[1]

Q2: What are the ideal storage conditions for long-term stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions, summarized in the table below.

Q3: I have been storing the compound at room temperature. Is it still usable?

A3: While room temperature storage is not ideal for long-term stability, the compound may still be usable depending on the duration and conditions of storage. It is advisable to assess the purity of the material using an appropriate analytical method, such as ¹H NMR, LC-MS, or HPLC, to check for the presence of degradation products, primarily the deprotected 5-fluorothiazol-2-amine.

Q4: What are the visible signs of decomposition?

A4: Visible signs of decomposition may not always be apparent. However, you might observe a change in color or the appearance of a more "gummy" or "oily" consistency instead of a free-flowing solid. The most reliable way to detect decomposition is through analytical techniques that can identify impurities.

Q5: How should I handle the compound during experimental use to minimize degradation?

A5: To minimize degradation during use, follow these handling precautions:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Use the compound in a well-ventilated area.[5][6]

  • Keep the container tightly sealed when not in use.[5]

  • Avoid contact with acidic reagents or solvents unless the experimental protocol requires deprotection.

  • Handle the compound with appropriate personal protective equipment, including gloves and safety glasses.[5][6]

Troubleshooting Guide

This section addresses specific issues that users may encounter.

Issue Possible Cause Recommended Action
Unexpected reaction results (e.g., low yield, side products) Decomposition of the starting material.1. Verify the purity of the this compound using ¹H NMR or LC-MS. 2. If impurities are detected, purify the material (e.g., by recrystallization or chromatography) before use. 3. Ensure all future storage and handling recommendations are followed.
Inconsistent analytical data between batches Different storage conditions or age of the material.1. Review the storage history of each batch. 2. Re-analyze all batches under the same conditions to confirm purity. 3. Standardize storage conditions across all batches as per the recommendations in this guide.
Compound appears discolored or has changed in physical appearance Potential decomposition.1. Do not use the compound directly in critical experiments. 2. Characterize a small sample using analytical methods to determine the extent of degradation. 3. If significant degradation has occurred, it is recommended to acquire a new, pure batch of the compound.

Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic decomposition.[1] For enhanced stability, especially for high-purity material, -20°C is also a suitable option.[4]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent potential reactions with atmospheric components like moisture and to protect against oxidative degradation.[1]
Container Tightly Sealed, Opaque ContainerTo protect from moisture and light.
Environment Cool, Dry AreaTo avoid exposure to environmental extremes that could compromise the integrity of the compound.[5]

Experimental Protocols

Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Integrate the peaks corresponding to the Boc group (around 1.5 ppm, singlet, 9H) and the thiazole ring protons. The presence of a new peak corresponding to the free amine (NH₂) and the absence or diminished integration of the Boc protons would indicate decomposition.

Decomposition Prevention Workflow

DecompositionPreventionWorkflow Workflow for Preventing Decomposition of this compound start Receive/Synthesize Compound check_purity Initial Purity Check (e.g., NMR, LC-MS) start->check_purity storage Store at 2-8°C under Inert Atmosphere check_purity->storage usage Aliquot for Use storage->usage For Experiment recheck_purity Periodic Purity Check (Long-Term Storage) storage->recheck_purity After 6-12 months warm_up Warm to Room Temperature before Opening usage->warm_up handle Handle under Inert/Dry Conditions warm_up->handle experiment Use in Experiment handle->experiment decision Purity Acceptable? recheck_purity->decision decision->storage Yes purify Purify Compound decision->purify No purify->storage discard Discard if Purification is not Feasible purify->discard

Caption: A workflow diagram illustrating the key steps for proper storage and handling to prevent the decomposition of this compound.

References

Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of Boc deprotection of tert-Butyl (5-fluorothiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

A1: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The electron-withdrawing nature of the 5-fluorothiazole ring can make the carbamate more stable than in electron-rich systems. Standard conditions may not be sufficient for complete removal.

  • Short Reaction Time: The reaction may require more time to go to completion than initially anticipated.

  • Low Temperature: While some deprotections proceed at 0°C to room temperature, this substrate might require elevated temperatures.

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

Q2: I am observing side products in my reaction. What could they be and how can I minimize them?

A2: A primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1] This electrophile can potentially alkylate the thiazole ring or other nucleophilic sites. To minimize this, consider the following:

  • Use of Scavengers: Additives like triisopropylsilane (TIS) or thioanisole can trap the tert-butyl cation, preventing it from reacting with your product.

  • Milder Deprotection Conditions: Switching to a less harsh acidic reagent or a non-acidic method can reduce side reactions.

Q3: Can the fluorine atom on the thiazole ring cause any specific complications?

A3: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the thiazole ring. This can make the nitrogen lone pair less available for protonation, potentially slowing down the acid-catalyzed deprotection mechanism. It may also influence the overall stability of the molecule under strongly acidic or high-temperature conditions, although specific degradation pathways are not widely documented.

Q4: Are there alternative, milder methods for deprotecting this compound?

A4: Yes, if standard acidic conditions are problematic, you can explore thermolytic deprotection.[2][3] Heating the substrate in a high-boiling point, fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effect Boc removal, often under neutral conditions.[2][3] Another mild approach involves using oxalyl chloride in methanol.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength/concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use neat TFA. Switch to a stronger acid system like 4M HCl in dioxane.
Short reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.
Low reaction temperature.Gradually increase the reaction temperature, for example, from 0°C to room temperature, or higher if using a high-boiling solvent.
Poor substrate solubility.Ensure complete dissolution of the starting material. If necessary, try a different solvent system.
Formation of Side Products Alkylation by tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.
Degradation of the thiazole ring.Use milder deprotection conditions, such as thermolysis in TFE or HFIP, or oxalyl chloride in methanol.[2][3][4]
Low Yield Product loss during workup.If the product is the TFA or HCl salt, it may be highly water-soluble. Avoid aqueous washes if possible, or perform extractions with a suitable organic solvent.
Incomplete reaction.Refer to "Incomplete Deprotection" section.
Difficulty in Product Isolation Product is a salt.The resulting 5-fluorothiazol-2-amine will likely be isolated as a TFA or HCl salt, which may be a sticky solid or oil. Trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce precipitation.

Data Summary of Deprotection Conditions

Reagent/Method Solvent Concentration Temperature Typical Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v) or neat0°C to Room Temp.30 min - 2 hA common and effective method.[5] Excess TFA and DCM are removed under reduced pressure.
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.30 min - 4 hThe product often precipitates as the hydrochloride salt.
Thermolysis2,2,2-Trifluoroethanol (TFE)N/AReflux1 - 18 hA milder, non-acidic alternative suitable for sensitive substrates.[2][3]
Thermolysis with MicrowaveHexafluoroisopropanol (HFIP)N/A100-150°C0.5 - 5 hMicrowave heating can significantly accelerate the deprotection.[2]
Oxalyl ChlorideMethanol3-5 equivalentsRoom Temp.1 - 4 hA mild method for substrates with acid-sensitive functional groups.[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate), followed by extraction with an organic solvent.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Reaction Setup: In a round-bottom flask, add the this compound.

  • Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: Upon completion, the deprotected amine hydrochloride salt may precipitate out of the solution. The solid can be collected by vacuum filtration and washed with a non-polar solvent like diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure.

Protocol 3: Thermolytic Deprotection in 2,2,2-Trifluoroethanol (TFE)
  • Dissolution: Dissolve this compound in TFE in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux and maintain for 1-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure to yield the deprotected amine.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Incomplete Boc Deprotection cluster_start Initial Deprotection Attempt cluster_monitoring Reaction Monitoring cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Steps Start Start with standard conditions: TFA/DCM at 0°C to RT Monitor Monitor reaction by TLC/LC-MS Start->Monitor Complete Reaction Complete Monitor->Complete Complete Incomplete Incomplete Reaction Monitor->Incomplete Incomplete SideProducts Side Products Observed Monitor->SideProducts Side Products IncreaseTimeTemp Increase reaction time and/or temperature Incomplete->IncreaseTimeTemp IncreaseAcid Increase acid concentration (e.g., neat TFA) Incomplete->IncreaseAcid ChangeSolventAcid Switch to 4M HCl in dioxane Incomplete->ChangeSolventAcid AddScavenger Add scavenger (e.g., TIS) SideProducts->AddScavenger MilderConditions Switch to milder conditions (e.g., thermolysis in TFE/HFIP) SideProducts->MilderConditions IncreaseTimeTemp->Monitor Re-evaluate IncreaseAcid->Monitor Re-evaluate ChangeSolventAcid->Monitor Re-evaluate AddScavenger->Monitor Re-evaluate MilderConditions->Monitor Re-evaluate

References

Technical Support Center: Synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 2-amino-5-fluorothiazole.

  • Over-reaction Product: Di-Boc protected 2-amino-5-fluorothiazole, where two tert-butoxycarbonyl groups are attached to the amine.

  • Side-products from the Boc-anhydride: Formation of urea-type byproducts can occur, especially if a catalyst like 4-(dimethylaminopyridine) (DMAP) is used.

  • Impurities from the starting material: The purity of the initial 2-amino-5-fluorothiazole will directly impact the purity of the final product.

Q2: My reaction is incomplete, and I see a significant amount of unreacted 2-amino-5-fluorothiazole. What could be the cause?

A2: Incomplete reactions are often due to a few key factors:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) is used. An excess of 1.1 to 1.5 equivalents is often recommended.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Base Strength: The choice and amount of base can be critical. A hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure the base is of good quality and used in sufficient quantity to neutralize the acid formed during the reaction.

Q3: I have a byproduct with a higher molecular weight than my desired product. What is it likely to be?

A3: A higher molecular weight byproduct is often the di-Boc protected compound, tert-butyl N-(tert-butoxycarbonyl)-N-(5-fluorothiazol-2-yl)carbamate. This occurs when the exocyclic amine is acylated twice. This is more likely to happen with a large excess of Boc₂O and a highly reactive amine.

Q4: How can I minimize the formation of the di-Boc byproduct?

A4: To minimize the formation of the di-Boc byproduct, consider the following:

  • Control Stoichiometry: Use a smaller excess of Boc₂O.

  • Slow Addition: Add the Boc₂O solution dropwise to the solution of the amine. This keeps the instantaneous concentration of the acylating agent low.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for mono-Boc protection.

Q5: Is the 5-fluoro substituent on the thiazole ring stable under the reaction conditions for Boc protection?

A5: The C-F bond on the thiazole ring is generally stable under the standard basic or neutral conditions used for Boc protection. However, it is always good practice to use mild reaction conditions where possible to avoid any potential side reactions.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.Increase reaction time, consider gentle heating, and ensure sufficient Boc₂O and base are used.
Product loss during workup/purification.Optimize extraction and purification procedures. Ensure the pH is appropriate during aqueous washes.
Multiple Spots on TLC after Reaction Formation of byproducts (e.g., di-Boc, urea).Adjust stoichiometry of reagents, control the rate of addition of Boc₂O, and consider running the reaction at a lower temperature.
Degradation of starting material or product.Ensure anhydrous conditions if necessary and check the stability of the starting material.
Product is an Oil and Difficult to Purify Presence of impurities.Attempt to purify a small amount by column chromatography to see if the pure product is a solid. If so, optimize the chromatography conditions for a larger scale.
Residual solvent.Ensure the product is thoroughly dried under high vacuum.
Difficulty in Removing Urea Byproducts Urea byproducts can have similar polarity to the desired product.Purification by column chromatography with a carefully selected solvent system is usually effective. Recrystallization can also be an option if a suitable solvent is found.

Data Presentation

Table 1: Example Purification of this compound by Column Chromatography

Parameter Crude Product Purified Product
Appearance Yellowish oilWhite solid
Purity (by HPLC) ~85%>98%
Major Impurities 2-amino-5-fluorothiazole (~10%), Di-Boc adduct (~3%), Unknowns (~2%)<0.5% each
Yield -85-95% recovery from chromatography

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a solution of 2-amino-5-fluorothiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a base such as triethylamine (1.5 eq).

  • Addition of Boc₂O: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., isopropanol, or a mixture of ethyl acetate and hexanes).

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Impurity_Formation_Pathway cluster_reactants Reactants cluster_products Products & Impurities 2_amino_5_fluorothiazole 2-Amino-5-fluorothiazole Target_Product tert-Butyl (5-fluorothiazol-2-yl)carbamate 2_amino_5_fluorothiazole->Target_Product + (Boc)₂O Urea_Byproduct Urea Byproduct 2_amino_5_fluorothiazole->Urea_Byproduct + Isocyanate intermediate (from Boc₂O side reaction) Boc2O Di-tert-butyl dicarbonate (Boc)₂O Di_Boc Di-Boc Adduct Target_Product->Di_Boc + (Boc)₂O (excess) Troubleshooting_Workflow Start Reaction Complete? TLC_Analysis Analyze crude product by TLC/HPLC Start->TLC_Analysis Yes Incomplete_Reaction Incomplete Reaction: - Check stoichiometry - Increase reaction time/temp Start->Incomplete_Reaction No Check_Purity Is Purity >95%? TLC_Analysis->Check_Purity Purification Purification Required Check_Purity->Purification No Final_Product Pure Product Check_Purity->Final_Product Yes Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography->Final_Product Recrystallization->Final_Product

Optimizing reaction conditions for the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate.

General Reaction Scheme

The synthesis involves the protection of the primary amine of 2-amino-5-fluorothiazole with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction: 2-amino-5-fluorothiazole + Boc₂O --(Base, Solvent)--> this compound

Experimental Protocol

Standard Protocol for Boc Protection of 2-amino-5-fluorothiazole

Materials:

  • 2-amino-5-fluorothiazole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)

  • Triethylamine (TEA) (1.2 - 1.5 eq) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.05 eq, optional)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-fluorothiazole (1.0 eq) in the chosen solvent (e.g., DCM) to a concentration of approximately 0.2-0.5 M.

  • Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • If the amine is known to be weakly nucleophilic, add a catalytic amount of DMAP (0.05 eq).[1]

  • Add Boc₂O (1.1 eq) to the stirring solution, either as a solid in one portion or dissolved in a small amount of the reaction solvent.

  • Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.[1]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure this compound.

Troubleshooting Guide

Q1: My reaction yield is low, or the reaction is incomplete after several hours. What could be the cause?

A1: Low or incomplete conversion is a common issue. Consider the following causes and solutions:

  • Insufficient Reagent: Ensure that at least 1.1 equivalents of Boc₂O are used, as some may decompose during the reaction.

  • Weakly Nucleophilic Amine: The amine on the thiazole ring can be less reactive due to electronic effects. To accelerate the reaction, consider adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP acts as a highly effective acylation catalyst.[1]

  • Inadequate Base: The reaction generates an acidic byproduct. Ensure a sufficient amount of a non-nucleophilic base like TEA or DIPEA is present to neutralize it. For particularly stubborn reactions, a stronger base might be required, but care must be taken to avoid side reactions.

  • Steric Hindrance: While not extreme in this case, steric hindrance can slow down the reaction. Increasing the reaction temperature moderately (e.g., to 40 °C) or extending the reaction time may improve conversion.

Q2: I'm observing a significant, less polar byproduct on my TLC plate. What is it and how can I avoid it?

A2: The most common less polar byproduct is the di-Boc protected amine, di-tert-butyl (5-fluorothiazol-2-yl)imidodicarbonate. Primary amines can undergo double protection.[1][2]

  • Cause: This side reaction is favored by using a large excess of Boc₂O, high temperatures, or the presence of a catalyst like DMAP in stoichiometric amounts.[1]

  • Solution: To minimize this, use a controlled amount of Boc₂O (1.05-1.1 equivalents) and add it slowly to the reaction mixture. Avoid excessive reaction times once the starting material is consumed. Running the reaction at room temperature or below is preferable.[1]

Q3: My product is difficult to purify. How can I improve the workup and purification?

A3: Purification challenges often arise from unreacted starting material or byproducts.

  • Removing Unreacted Amine: The starting 2-amino-5-fluorothiazole is basic. During the workup, an acidic wash (e.g., with 1M HCl or saturated NH₄Cl solution) can help remove any unreacted amine by protonating it and making it water-soluble.

  • Removing Byproducts: If di-Boc product has formed, careful flash column chromatography is typically required for separation due to the difference in polarity.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an effective purification method.

Q4: Can I run this reaction without a solvent?

A4: Yes, solvent-free conditions for Boc protection have been reported and can be highly efficient.[3] This approach often involves using a catalytic amount of a protic ionic liquid.[3] This "green chemistry" approach can simplify workup, as the product may precipitate directly or can be extracted with a non-polar solvent, leaving the catalyst behind.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical variables that can be adjusted to optimize the synthesis. Yields are illustrative and will vary based on specific lab conditions.

EntryBase (eq)Catalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1TEA (1.2)NoneDCM25475-85Standard conditions.
2DIPEA (1.2)NoneTHF25478-88DIPEA is less nucleophilic than TEA.
3K₂CO₃ (2.0)NoneAcetonitrile40660-70Heterogeneous, may require longer time.
4TEA (1.2)DMAP (5)DCM251>95Faster reaction, risk of di-Boc formation.[1]
5NoneNoneDioxane/H₂O251250-60Schotten-Baumann conditions, may be slow.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purify Purification reagents Dissolve Amine Add Base & Catalyst reaction Add Boc₂O Stir at RT Monitor by TLC/LC-MS reagents->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction (Wash with acid, base, brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield or Incomplete Reaction check_tlc Check TLC/LC-MS: Starting Material (SM) Remaining? start->check_tlc side_products Significant Side Products Observed? check_tlc->side_products No cause_slow Cause: Low Reactivity check_tlc->cause_slow Yes cause_reagent Cause: Stoichiometry Issue side_products->cause_reagent No cause_diboc Cause: Di-Boc Formation side_products->cause_diboc Yes sol_catalyst Solution: Add catalytic DMAP Increase Temperature cause_slow->sol_catalyst sol_reagent Solution: Add more Boc₂O (0.1 eq) cause_reagent->sol_reagent sol_diboc Solution: Reduce Boc₂O to 1.05 eq Run at lower temperature cause_diboc->sol_diboc

Caption: Decision-making flowchart for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Boc protection reaction?

A1: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks a carbonyl carbon of the Boc anhydride (Boc₂O). This forms a tetrahedral intermediate which then collapses, releasing tert-butyl carbonate. This unstable leaving group decomposes into gaseous carbon dioxide and a tert-butoxide anion. The tert-butoxide is basic enough to deprotonate the ammonium cation, yielding the final N-Boc protected amine and tert-butanol.[1]

Q2: Is a base always necessary for Boc protection?

A2: While not strictly required, a base is highly recommended. The tert-butoxide generated during the reaction can act as a base, but adding a non-nucleophilic base like TEA or DIPEA accelerates the reaction by neutralizing the protonated amine as it forms, making the free amine consistently available to react.[1]

Q3: What are the primary safety concerns when running this synthesis?

A3: Standard laboratory safety precautions should be followed.

  • Solvents: DCM is a suspected carcinogen and should be handled in a fume hood. Ethers like THF can form explosive peroxides.

  • Reagents: Boc₂O can cause skin and eye irritation. Bases like TEA and DIPEA are corrosive and have strong odors.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How should I store the final product, this compound?

A4: The Boc protecting group is sensitive to strong acids and high heat.[4][5] Therefore, the product should be stored in a cool, dry place, away from strong acids. Storage in a refrigerator or freezer is recommended for long-term stability.

References

Technical Support Center: Scale-Up Synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis, focusing on the route from 2-aminothiazole.

Problem Potential Cause Recommended Solution
Low Yield of 2-tert-butoxycarbonylamino-5-fluorothiazole (2c) Incomplete dilithiation of the Boc-protected aminothiazole.Ensure the t-BuLi solution is properly titrated and a slight excess is used. Maintain the reaction temperature below -40 °C during the addition.[1]
Degradation of t-BuLi due to moisture or improper handling.Use anhydrous THF and handle t-BuLi under a strict inert atmosphere (argon or nitrogen). For large quantities, refer to specialized handling guides for organolithium reagents.[2]
Inefficient fluorination.Ensure the N-fluorobenzenesulfonimide (NFSi) is of high purity and added as a solution in anhydrous THF while maintaining the temperature below -40 °C.[1]
Product loss during work-up.The reaction should be transferred cold to the ammonium chloride quench solution to minimize potential degradation.[1]
High Levels of Unreacted Starting Material (1c) Insufficient t-BuLi.Re-evaluate the stoichiometry of t-BuLi based on the exact molarity of the solution.
Short reaction time for lithiation.After t-BuLi addition, stir the suspension for at least 30 minutes at -50 °C to ensure complete dilithiation before adding the fluorinating agent.[1]
Formation of Unknown Impurities Localized overheating during t-BuLi addition or quenching.Improve agitation and control the addition rates to maintain a consistent low temperature throughout the reactor.
Reaction with atmospheric oxygen or carbon dioxide.Ensure the reaction is performed under a robust inert atmosphere.
Difficulty in Isolating Pure Product without Chromatography Inefficient precipitation or crystallization.After quenching, ensure proper phase separation. For the deprotection step to form the HCl salt, the addition of an anti-solvent like diethyl ether is crucial for complete precipitation.[2]
Co-precipitation of impurities.The purity of the final product relies on the high purity of the intermediate (2c). Ensure the work-up of 2c is effective in removing by-products.
Safety Concerns with t-BuLi Handling Pyrophoric nature of t-BuLi.All transfers and reactions involving t-BuLi must be conducted by trained personnel using appropriate safety equipment (fire-retardant lab coat, safety glasses, face shield) and under an inert atmosphere. Ensure a suitable fire extinguisher (e.g., Class D) is readily available.
Exothermic quench.The quenching of residual t-BuLi is highly exothermic. The reaction mixture should be transferred to the quench solution at a controlled rate with efficient cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the scale-up synthesis of this compound?

A1: The most critical step is the dilithiation of 2-tert-butoxycarbonylaminothiazole using tert-Butyllithium (t-BuLi) and the subsequent electrophilic fluorination.[1][2] This step involves highly reactive and hazardous materials, requires cryogenic temperatures, and its success dictates the overall yield and purity of the process.

Q2: Are there any alternatives to using t-BuLi for the lithiation step?

A2: While n-Butyllithium (n-BuLi) has been used for similar reactions, t-BuLi is specified in the multi-kilogram scale synthesis, likely due to its higher reactivity being necessary for the dilithiation.[1][2] Alternative routes avoiding organolithium reagents, such as Balz-Schiemann fluorodediazoniation, have been reported to be unsuccessful or have limited success.[1]

Q3: How can I ensure the safe handling of t-BuLi on a large scale?

A3: Safe handling of large quantities of t-BuLi requires a comprehensive safety protocol. This includes using dedicated equipment for transfer under an inert atmosphere, ensuring all glassware and solvents are scrupulously dried, and having appropriate personal protective equipment. It is also crucial to have a well-designed quenching procedure to manage the exotherm.

Q4: Why is chromatographic purification avoided in the reported scale-up synthesis?

A4: Chromatographic purification is generally avoided in large-scale synthesis due to high solvent consumption, cost, and time. The reported synthesis achieves high purity (35% overall yield, >98% purity for the intermediate) through controlled reaction conditions and a robust work-up and precipitation procedure, making it a more practical and economical process at scale.[2]

Q5: What are the key parameters for the Boc-protection of 2-amino-5-fluorothiazole?

A5: The Boc protection of an aminothiazole is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF).[3] The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction. Key parameters to control are the stoichiometry of Boc₂O (usually a slight excess), reaction temperature (often 0-25 °C), and reaction time to ensure complete conversion.[3]

Q6: How is the final deprotection of this compound achieved at scale?

A6: The Boc group is acid-labile. On a large scale, deprotection can be effectively carried out by bubbling hydrogen chloride (HCl) gas through a solution of the Boc-protected compound in a solvent like dioxane.[2] The resulting hydrochloride salt of the amine then precipitates, often aided by the addition of an anti-solvent.

Experimental Protocols

Key Synthesis Step: Preparation of 2-Tert-butoxycarbonylamino-5-fluorothiazole (2c)

This protocol is adapted from a reported multi-kilogram scale synthesis.[1]

Materials and Reagents:

  • 2-tert-butoxycarbonylaminothiazole (1c)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in n-pentane (e.g., 18% solution)

  • N-fluorobenzenesulfonimide (NFSi)

  • Ammonium Chloride (NH₄Cl)

  • Water

Procedure:

  • A solution of 2-tert-butoxycarbonylaminothiazole (1c) (1.0 eq) in anhydrous THF is charged to a suitable reactor and cooled to -50 °C.

  • t-BuLi (2.15 eq) is added dropwise over 60 minutes, ensuring the internal temperature is maintained below -40 °C.

  • The resulting bright yellow suspension is stirred for 30 minutes at -50 °C.

  • A solution of NFSi (1.05 eq) in anhydrous THF is then added over 60 minutes, again keeping the internal temperature below -40 °C.

  • The mixture is stirred for an additional 30 minutes at -50 °C.

  • The cold reaction mixture is then transferred at a controlled rate into a separate vessel containing a solution of ammonium chloride in water, with efficient cooling.

Data Summary

Reported Yield and Purity for Key Intermediate
CompoundStarting MaterialOverall YieldPurityPurification MethodReference
2-Amino-5-fluorothiazole Hydrochloride (3·HCl)2-Aminothiazole35%Not specifiedPrecipitation[1][2]
2-tert-butoxycarbonylamino-5-fluorothiazole (2c)2-tert-butoxycarbonylaminothiazole (1c)35-40%>98%Aqueous Work-up[2]

Visual Guides

G cluster_0 Synthesis Workflow A Start: 2-Aminothiazole B Boc Protection (Boc)2O A->B C Dilithiation (2.15 eq t-BuLi, THF, <-40°C) B->C D Fluorination (NFSi, <-40°C) C->D E Aqueous Quench (NH4Cl) D->E F Work-up & Isolation of This compound E->F G cluster_1 Troubleshooting: Low Yield Start Problem: Low Yield Q1 Was t-BuLi properly titrated & handled? Start->Q1 S1 Solution: Titrate t-BuLi before use. Use strict anhydrous/inert techniques. Q1->S1 No Q2 Was reaction temperature maintained < -40°C? Q1->Q2 Yes S2 Solution: Improve cooling efficiency. Slow down addition rates. Q2->S2 No Q3 Was the quench performed correctly? Q2->Q3 Yes S3 Solution: Transfer cold reaction mixture to quench solution to avoid degradation. Q3->S3 No

References

Managing thermal lability of tert-butyl carbamates in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the thermal and chemical lability of tert-butyl carbamates (Boc-carbamates). This guide provides troubleshooting advice, quantitative data, and detailed protocols to help researchers, scientists, and drug development professionals navigate challenges associated with the Boc protecting group.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Issue 1: My Boc group is unexpectedly cleaving during my reaction.

Question: I am observing premature Boc deprotection during a reaction that does not involve acid. What could be the cause?

Answer: Unexpected Boc cleavage can be triggered by elevated temperatures, latent acidity in reagents or solvents, or certain Lewis acids. The tert-butoxycarbonyl (Boc) group, while robust, is sensitive to these conditions.

Recommended Solutions:

  • Temperature Control: If your reaction is heated, consider if a lower temperature could be effective. Thermal deprotection can occur, sometimes starting at temperatures as low as 100°C, especially in polar solvents like water.[1]

  • Reagent & Solvent Purity: Ensure all reagents and solvents are pure and free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Using freshly distilled solvents or solvents stored over a drying agent can mitigate this.

  • Lewis Acids: Be aware that some metal catalysts or reagents can act as Lewis acids and facilitate Boc cleavage.[2][3] If you suspect this is the case, investigate alternative catalysts or protecting groups.

  • "Green" Conditions: Note that catalyst-free deprotection has been achieved simply by refluxing in water, indicating that high temperatures in protic solvents can be sufficient for cleavage.[1][3][4]

Issue 2: My Boc deprotection with TFA is sluggish or incomplete.

Question: My standard Boc deprotection using TFA in DCM isn't working well. What can I do to drive the reaction to completion?

Answer: Incomplete deprotection is often due to insufficient acid strength/concentration, short reaction times, or steric hindrance around the carbamate.

Recommended Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA). A common range is 20-50% (v/v) in Dichloromethane (DCM).[5][6]

  • Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or LC-MS and extend the reaction time as needed.[6]

  • Use a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often more potent than TFA/DCM and can be highly effective.[2][6]

  • Gentle Warming: Cautiously warming the reaction to around 40°C can increase the rate, but be mindful of potential side reactions.[6]

  • Ensure Solubility: Make sure your substrate is fully dissolved in the reaction solvent.[6]

Issue 3: I am observing side products after Boc deprotection.

Question: After removing the Boc group with acid, my NMR/LC-MS shows unexpected peaks, including a mass increase corresponding to +56 amu. What is happening?

Answer: The most common side reaction during acid-mediated Boc deprotection is alkylation by the tert-butyl cation intermediate.[7][8] This cation is electrophilic and can attack nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., tryptophan) or sulfur-containing residues (e.g., methionine), leading to tert-butylation (+56 amu).

Recommended Solutions:

  • Use Scavengers: The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are reagents that trap the tert-butyl cation before it can react with your product.[8][9]

  • Common Scavenger Cocktails:

    • For Tryptophan/Methionine/Tyrosine: Use triisopropylsilane (TIS) or triethylsilane (TES). A standard "Reagent K" cocktail is TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[10]

    • General Purpose: A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[6]

Issue 4: My Boc-protected compound is decomposing during silica gel chromatography.

Question: I am purifying my Boc-protected compound on a silica gel column, but I see significant deprotection in my collected fractions. How can I prevent this?

Answer: Standard silica gel is slightly acidic and can cause the degradation of acid-labile protecting groups like Boc. This is especially problematic if the compound spends a long time on the column.

Recommended Solutions:

  • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 for reverse-phase chromatography if your molecule is suitable.

  • RP-HPLC Considerations: If using reverse-phase HPLC with TFA in the mobile phase, be aware that the Boc group can be slowly cleaved, especially if fractions are left standing for hours.[11] Lyophilization is preferred over rotary evaporation to remove the TFA, or the fractions should be neutralized immediately.[11]

Quantitative Data on Boc Group Lability

The stability of the Boc group is highly dependent on the conditions. The following tables summarize various deprotection methods and their efficiencies.

Table 1: Alternative (Non-TFA/HCl) Methods for Boc Deprotection
Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%[1]
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[1][3]
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[1]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[1][12]
p-Toluenesulfonic Acid (pTSA) General AminesAcetonitrile/Methanol, StoichiometricVariableGood[10]
Zinc Bromide (ZnBr₂) General AminesDCM, RTOvernightGood[13]

Experimental Protocols

Here are detailed methodologies for common procedures involving the Boc group.

Protocol 1: General N-Boc Protection of an Amine[5]

Reagents:

  • Primary or secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or another suitable base (e.g., NaOH, DMAP)[13][14]

  • Tetrahydrofuran (THF) or other suitable solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve the amine (1.0 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine.

Protocol 2: Standard Boc Deprotection using TFA in DCM[5][15]

Reagents:

  • N-Boc protected amine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a sealed system.[15][16]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (3 x 10 mL).[17] The resulting amine TFA salt can often be used directly or neutralized.

Protocol 3: Boc Deprotection using HCl in Dioxane[2][18]

Reagents:

  • N-Boc protected amine (1.0 eq)

  • 4M HCl in 1,4-dioxane solution

Procedure:

  • Dissolve or suspend the N-Boc protected amine in the 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with a solvent like diethyl ether to yield the pure amine HCl salt.

Visualized Workflows and Mechanisms

Acid-Catalyzed Boc Deprotection Mechanism

The mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[14][15][18]

G cluster_mech Deprotection Mechanism BocAmine Boc-Protected Amine (R₂N-Boc) Protonated Protonated Carbamate BocAmine->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid (R₂N-COOH) Protonated->CarbamicAcid Fragmentation tButyl tert-Butyl Cation Protonated->tButyl Fragmentation Amine Free Amine (R₂NH₂⁺) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Decarboxylation Isobutylene Isobutylene tButyl->Isobutylene - H⁺ G cluster_troubleshoot Troubleshooting Workflow Start Unexpected Boc Cleavage Observed CheckHeat Is the reaction heated > 80°C? Start->CheckHeat CheckAcid Are all reagents/solvents confirmed acid-free? CheckHeat->CheckAcid No Sol_Heat Solution: Lower reaction temperature or use thermal-stable protecting group. CheckHeat->Sol_Heat Yes CheckLewis Does the reaction use metal catalysts or Lewis acids? CheckAcid->CheckLewis Yes Sol_Acid Solution: Use freshly purified/distilled solvents. Use high-purity reagents. CheckAcid->Sol_Acid No Sol_Lewis Solution: Consider alternative catalyst or screen other protecting groups (e.g., Cbz, Fmoc). CheckLewis->Sol_Lewis Yes End Problem Resolved CheckLewis->End No Sol_Heat->End Sol_Acid->End Sol_Lewis->End

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups: Featuring tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the judicious selection of amine protecting groups is paramount for the successful construction of complex molecular architectures. This guide provides an objective comparison of tert-Butyl (5-fluorothiazol-2-yl)carbamate with other commonly employed amine protecting groups, including tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by available experimental data to inform the strategic choice of a protecting group for a given synthetic challenge.

Introduction to this compound

The this compound protecting group belongs to the carbamate family, with the tert-Butoxycarbonyl (Boc) group being its most prominent member. The stability and cleavage of this particular protecting group are primarily dictated by the Boc moiety, which is known for its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation, and its lability under acidic conditions. The presence of the 5-fluorothiazole ring is expected to influence the electronic properties of the carbamate, although extensive quantitative data on this specific effect is not widely available. This guide aims to contextualize its performance based on known principles and available experimental evidence.

Data Presentation: A Comparative Overview

The following tables summarize the stability and deprotection conditions of this compound in comparison to other standard amine protecting groups.

Table 1: Stability of Amine Protecting Groups Under Various Conditions

Protecting GroupStructureAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., Piperidine, NaOH)Reductive Conditions (e.g., H₂, Pd/C)
This compound Labile [1][2]Stable Stable
BocLabile[3]Stable[3]Stable[3]
CbzGenerally Stable (cleaved by strong acids like HBr/AcOH)[3]Stable[3]Labile [3][4][5]
FmocStable[3]Labile [3][6]Generally Stable
Tosyl (Ts)StableStableLabile (e.g., Na/NH₃, SmI₂)
Nosyl (Ns)StableStableLabile (Thiolates)
TeocStableStableStable

Table 2: Deprotection Conditions for Amine Protecting Groups

Protecting GroupReagents and ConditionsTypical Reaction Time
This compound HCl in dioxane [1][2]Overnight [2]
BocTFA in DCM (20-50%)[3]; 4M HCl in dioxane[7][8]30 min - 3 h[9]
CbzH₂ (1 atm), 10% Pd/C in MeOH[4][10]1 - 16 h[4]
Fmoc20% Piperidine in DMF[11][12]10 - 20 min[12]
Tosyl (Ts)HBr/AcOH, 70 °C; Refluxing TMSCl, NaI in MeCN; SmI₂Variable
Nosyl (Ns)Thiophenol, K₂CO₃ in DMF1 - 24 h
TeocTBAF in THF1 - 12 h

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these protecting group strategies in a laboratory setting.

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis of this compound starting from 2-(tert-butoxycarbonylamino)thiazole.

Materials:

  • 2-(tert-butoxycarbonylamino)thiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Fluorobenzenesulfonimide (NFSI)

  • Ammonium chloride (NH₄Cl)

  • Water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-(tert-butoxycarbonylamino)thiazole (1.0 eq) in anhydrous THF is cooled to -50 °C.

  • n-BuLi (2.15 eq) is added dropwise, maintaining the temperature below -40 °C.

  • The resulting suspension is stirred for 30 minutes at -50 °C.

  • A solution of NFSI (1.05 eq) in anhydrous THF is added over 60 minutes, keeping the temperature below -40 °C.

  • After stirring for an additional 30 minutes at -50 °C, the reaction is quenched by transferring it to a vessel containing NH₄Cl and water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Protocol 2: Deprotection of this compound[2]

This protocol outlines the removal of the Boc group from the 5-fluorothiazol-2-yl amine.

Materials:

  • This compound

  • Dioxane

  • Hydrogen chloride (HCl) gas

  • Diethyl ether (Et₂O)

Procedure:

  • HCl gas is bubbled through a stirred solution of this compound (1.0 eq) in dioxane for 5 hours, maintaining the temperature below 35 °C.

  • The solution is stirred at ambient temperature overnight.

  • Diethyl ether is added to precipitate the 2-amino-5-fluorothiazole hydrochloride salt.

  • The solid product is collected by filtration.

Protocol 3: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis[4]

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon)

Procedure:

  • Dissolve the Cbz-protected amine (1.0 eq) in MeOH or EtOH.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 4: General Procedure for Fmoc Deprotection with Piperidine[11]

Materials:

  • Fmoc-protected amine (e.g., on a solid support)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Treat the Fmoc-protected amine with a solution of 20% piperidine in DMF.

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the deprotection solution.

  • Wash the product thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and reaction mechanisms.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Amine Protected_Amine Protected_Amine Amine->Protected_Amine  Protection Reaction   Protecting_Reagent Protecting Group Reagent Protecting_Reagent->Protected_Amine Protected_Amine_2 Protected Amine Deprotected_Amine Deprotected Amine Protected_Amine_2->Deprotected_Amine  Deprotection Reaction   Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Deprotected_Amine

General workflow for amine protection and deprotection.

Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Orthogonal_Deprotection cluster_acid Acidic Deprotection cluster_base Basic Deprotection Start Fmoc-NH-R-CO-NH-R'-Boc Acid_Product Fmoc-NH-R-CO-NH-R' + CO2 + Isobutylene Start->Acid_Product TFA or HCl Base_Product NH2-R-CO-NH-R'-Boc + Dibenzofulvene adduct Start->Base_Product Piperidine

Orthogonal deprotection strategy using Fmoc and Boc groups.

Conclusion

The selection of an amine protecting group is a critical decision in the design of a synthetic route. The this compound, as a derivative of the widely used Boc group, offers the advantages of stability to basic and reductive conditions, with facile cleavage under acidic conditions. Its orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups makes it a valuable tool in complex, multi-step syntheses. While direct quantitative comparisons of its stability profile with other protecting groups are not extensively documented, its behavior can be reliably predicted based on the well-established chemistry of the Boc group. The provided experimental protocols offer a starting point for the application of this and other common protecting groups in research and development.

References

A Guide to Orthogonal Amine Protection: A Comparative Analysis of tert-Butyl (5-fluorothiazol-2-yl)carbamate and Established Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comprehensive comparison of the hypothetical tert-Butyl (5-fluorothiazol-2-yl)carbamate protecting group with the widely used Boc, Cbz, and Fmoc groups. We will explore their relative stabilities, deprotection conditions, and potential applications in orthogonal protection strategies, supported by experimental protocols and comparative data.

The judicious selection of an amine protecting group is critical to prevent unwanted side reactions and ensure the desired chemical transformations. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups in the molecule. This principle of selective removal is known as orthogonality.[1][2]

This guide introduces a potential new protecting group, this compound, and evaluates its theoretical advantages and disadvantages against the backdrop of three of the most common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Comparative Analysis of Amine Protecting Groups

The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability of other functional groups and the desired sequence of deprotection steps. The following table summarizes the key characteristics of the hypothetical this compound and the established Boc, Cbz, and Fmoc protecting groups.

FeatureThis compound (Hypothetical)Boc (tert-Butoxycarbonyl)[3]Cbz (Carboxybenzyl)[3]Fmoc (9-Fluorenylmethyloxycarbonyl)[3]
Structure
Cleavage Conditions Potentially mild acid-labile (TFA), possibly tunable due to the electron-withdrawing 5-fluorothiazole ring. May also be susceptible to specific metal-catalyzed or nucleophilic cleavage conditions targeting the thiazole ring.Acid-labile (e.g., TFA, HCl)[4]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5]Base-labile (e.g., 20% piperidine in DMF)[6]
Stability Expected to be stable to basic conditions and hydrogenolysis. The fluorine atom may enhance stability towards some acidic conditions compared to Boc.Stable to basic, nucleophilic, and reductive (hydrogenolysis) conditions.[7]Stable to acidic and basic conditions.[8]Stable to acidic and reductive (hydrogenolysis) conditions.[6]
Orthogonality Potentially orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups. Orthogonality with other acid-labile groups would need to be determined.Orthogonal to Fmoc, Cbz, and many other groups.[3]Orthogonal to Boc and Fmoc.[3]Orthogonal to Boc and Cbz.[3]
Byproducts of Deprotection Isobutylene, CO₂, and 2-amino-5-fluorothiazole.Isobutylene and CO₂.[4]Toluene and CO₂.[5]Dibenzofulvene-piperidine adduct and CO₂.[6]

Hypothetical Synthesis and Deprotection of this compound

While not yet described in the literature, a plausible synthetic route to this compound could involve the reaction of 2-amino-5-fluorothiazole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reactivity of the thiazole ring, influenced by the electron-withdrawing fluorine atom, would be a key factor in the success of this synthesis.[9]

The deprotection of this novel carbamate would likely proceed under acidic conditions, similar to the Boc group. However, the electronic properties of the 5-fluorothiazole moiety could modulate the acid lability, potentially allowing for more selective deprotection compared to a standard Boc group. Furthermore, the thiazole ring itself may offer unique cleavage pathways, for instance, through organometallic catalysis or ring-opening reactions, which could be explored to develop a highly orthogonal deprotection strategy.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies in research and development.

Protocol 1: Boc Protection of a Primary Amine[10][11]

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine in DCM.

  • Add triethylamine to the solution.

  • Add Boc₂O portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: Cbz Protection of a Primary Amine[5][8]

Materials:

  • Primary amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (2.0 equiv)

  • Water

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine and sodium carbonate in water.

  • Cool the solution to 0 °C and add Cbz-Cl dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the aqueous layer with DCM.

  • Wash the combined organic layers with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Fmoc Protection of a Primary Amine[6][12]

Materials:

  • Primary amine (1.0 equiv)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-Cl in 1,4-dioxane dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water and wash the mixture with diethyl ether.

  • Collect the aqueous layer and acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Visualization of Orthogonal Protection Strategies

The following diagrams illustrate the concept of orthogonal protection and the decision-making process for selecting an appropriate protecting group.

Orthogonal_Protection cluster_amine Protected Amine cluster_deprotection Deprotection Conditions cluster_products Deprotected Amine Amine R-NH-PG Acid Acid (e.g., TFA) Amine->Acid Boc Base Base (e.g., Piperidine) Amine->Base Fmoc Hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) Amine->Hydrogenolysis Cbz Deprotected_Amine R-NH2 Acid->Deprotected_Amine Base->Deprotected_Amine Hydrogenolysis->Deprotected_Amine

Caption: Orthogonal deprotection of common amine protecting groups.

Decision_Workflow start Start: Protect Amine acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive base_sensitive Is the substrate base-sensitive? acid_sensitive->base_sensitive Yes use_boc Use Boc acid_sensitive->use_boc No h2_sensitive Are there other reducible groups? base_sensitive->h2_sensitive Yes use_fmoc Use Fmoc base_sensitive->use_fmoc No use_cbz Use Cbz h2_sensitive->use_cbz No consider_thiazole Consider (5-fluorothiazol-2-yl)carbamate h2_sensitive->consider_thiazole Yes

Caption: Decision workflow for selecting an amine protecting group.

Conclusion

The established protecting groups—Boc, Cbz, and Fmoc—offer a powerful and versatile toolkit for orthogonal amine protection in complex organic synthesis.[3] The hypothetical this compound presents an intriguing potential addition to this arsenal. Its unique electronic properties, stemming from the 5-fluorothiazole moiety, could offer tunable acid lability and novel deprotection pathways, thereby expanding the scope of orthogonal strategies available to synthetic chemists. Further research into the synthesis and reactivity of this and related thiazole-based carbamates is warranted to fully explore their potential in the synthesis of novel therapeutics and other complex molecules.

References

The Strategic Application of tert-Butyl (5-fluorothiazol-2-yl)carbamate in Multi-Step Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection due to its stability and ease of removal under acidic conditions. This guide provides a comparative analysis of the efficacy of tert-Butyl (5-fluorothiazol-2-yl)carbamate as a key intermediate, evaluating its performance against other amine protecting strategies in the synthesis of complex molecules.

The introduction of a fluorine atom onto the thiazole ring can significantly modulate the physicochemical properties of the final compound, including its metabolic stability and binding affinity to biological targets. Consequently, the efficient synthesis and manipulation of fluorinated building blocks like 2-amino-5-fluorothiazole are of great interest to medicinal chemists. Protecting the versatile amino group of this key intermediate is a critical step in many synthetic routes.

Comparison of Amine Protecting Groups for 2-Amino-5-fluorothiazole

The choice of a protecting group for the amino functionality of 2-amino-5-fluorothiazole is dictated by the overall synthetic strategy, including the reactivity of other functional groups present in the molecule and the desired deprotection conditions. While several options are available, the Boc group offers a favorable balance of stability and mild cleavage conditions.

Protecting GroupReagentTypical Yield (%)Deprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O85-95%Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxaneHigh yields, stable to a wide range of reagents, mild deprotection.[1][2]Can be sensitive to very strong acids; potential for side reactions during deprotection.
Cbz Benzyl chloroformate (Cbz-Cl)70-85%Catalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.Requires specialized equipment for hydrogenation; not suitable for molecules with reducible functional groups.
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)80-90%Piperidine in DMFStable to acidic conditions; orthogonal to Boc and Cbz.Base-labile, which can be a limitation in some synthetic routes.

This compound stands out due to the high efficiency of the Boc protection step, consistently affording high yields. This is crucial in multi-step syntheses where overall yield is a product of the efficiency of each individual step.

Experimental Protocols

Detailed methodologies for the protection of 2-amino-5-fluorothiazole with a Boc group and its subsequent deprotection are provided below.

Synthesis of this compound (Boc Protection)

Materials:

  • 2-Amino-5-fluorothiazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-5-fluorothiazole (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.

Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected 2-amino-5-fluorothiazole.

Workflow and Pathway Diagrams

To visually represent the synthetic and logical processes discussed, the following diagrams are provided.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Amino-5-fluorothiazole 2-Amino-5-fluorothiazole Reaction_Vessel Reaction in CH2Cl2 2-Amino-5-fluorothiazole->Reaction_Vessel (Boc)2O (Boc)2O (Boc)2O->Reaction_Vessel Et3N Et3N Et3N->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product_Node This compound Purification->Product_Node

Boc Protection Experimental Workflow

Protecting_Group_Comparison Start 2-Amino-5-fluorothiazole Boc Boc Protection ((Boc)2O, Base) Start->Boc Cbz Cbz Protection (Cbz-Cl, Base) Start->Cbz Fmoc Fmoc Protection (Fmoc-Cl, Base) Start->Fmoc Protected_Boc N-Boc-2-amino-5-fluorothiazole Boc->Protected_Boc Protected_Cbz N-Cbz-2-amino-5-fluorothiazole Cbz->Protected_Cbz Protected_Fmoc N-Fmoc-2-amino-5-fluorothiazole Fmoc->Protected_Fmoc Deprotection_Boc Acidic Conditions (e.g., TFA) Protected_Boc->Deprotection_Boc Deprotection_Cbz Hydrogenolysis (H2, Pd/C) Protected_Cbz->Deprotection_Cbz Deprotection_Fmoc Basic Conditions (e.g., Piperidine) Protected_Fmoc->Deprotection_Fmoc Final_Product Deprotected Amine Deprotection_Boc->Final_Product Deprotection_Cbz->Final_Product Deprotection_Fmoc->Final_Product

Comparison of Protecting Group Strategies

Conclusion

The use of this compound in multi-step synthesis offers a highly efficient and reliable method for the protection of the 2-amino group on the fluorinated thiazole ring. The high yields achieved in the Boc protection step, combined with the mild and selective deprotection conditions, make it a superior choice in many synthetic campaigns compared to alternatives like Cbz and Fmoc, especially when acid-labile functionalities are not a concern in the final deprotection step. The straightforward experimental protocols and the stability of the protected intermediate contribute to its utility for researchers and scientists in the field of drug development.

References

Comparison of different catalytic systems for Suzuki coupling with 5-halothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an essential tool for forging carbon-carbon bonds. The 5-arylthiazole moiety is a key structural motif in numerous pharmacologically active compounds, making the efficient synthesis of these structures a critical endeavor. The choice of a catalytic system for the Suzuki coupling of 5-halothiazoles is paramount, directly impacting reaction yield, efficiency, and substrate scope. This guide provides an objective comparison of prevalent catalytic systems, supported by experimental data, to inform catalyst selection for this important transformation.

The reactivity of 5-halothiazoles in Suzuki coupling follows the general trend for aryl halides (I > Br > Cl), with 5-iodothiazoles being the most reactive and 5-chlorothiazoles presenting the greatest challenge. Consequently, the optimal catalytic system often depends on the specific halogen present.

Performance Comparison of Catalytic Systems

The efficacy of a Suzuki coupling reaction is determined by a combination of the palladium or nickel source, the ligand, the base, and the solvent system. Below is a summary of the performance of various catalytic systems for the coupling of 5-halothiazoles with arylboronic acids.

5-HalothiazoleArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromothiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85[1]
5-Bromothiazole4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄DME802High[2]
5-ChlorothiazoleThiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>99[3]
5-IodoisothiazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80695[4]
4-Bromoisothiazole4-Fluorophenylboronic acidPdCl₂(dppf)CsF1,4-Dioxane1001082[4]
Aryl BromidePhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄2-Me-THF-12Good[5]

Note: Data for isothiazoles is included as a close structural analog to thiazoles, providing valuable insight into catalyst performance.

Discussion of Catalytic Systems

Palladium-Based Catalysts:

  • "Classical" Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available catalyst that is effective for the coupling of 5-bromo and 5-iodothiazoles.[6] While reliable, it often requires higher temperatures and longer reaction times.[6]

  • Catalysts with Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst that often provides higher yields in shorter reaction times compared to Pd(PPh₃)₄, especially for more challenging substrates.[2]

  • Buchwald Ligand Systems (e.g., Pd(OAc)₂/SPhos): The combination of a palladium precursor like palladium(II) acetate with bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos and XPhos has proven highly effective for the coupling of less reactive 5-chlorothiazoles.[1][7] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[8]

Nickel-Based Catalysts:

Nickel-based catalysts are gaining prominence as a more cost-effective and earth-abundant alternative to palladium.[9] Systems like NiCl₂(PCy₃)₂ have shown good efficacy for the coupling of aryl bromides and chlorides, often in greener solvents.[5] While direct comparative data for 5-halothiazoles is less common, their performance with other heteroaryl halides suggests they are a viable option, particularly for large-scale syntheses where cost is a significant factor.[5]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki coupling of a 5-halothiazole.

G reagents Reagent Preparation (5-halothiazole, boronic acid, base) setup Reaction Setup (Add reagents, catalyst, and solvent to flask) reagents->setup inert Inert Atmosphere (Degas with Ar or N2) setup->inert reaction Reaction (Heat and stir) inert->reaction monitoring Monitoring (TLC, GC-MS, or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, extract with organic solvent) monitoring->workup Complete purification Purification (Column chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for the Suzuki coupling of 5-halothiazoles.

Experimental Protocols

Below are detailed, representative experimental protocols for two common catalytic systems.

Protocol 1: Suzuki Coupling of 5-Bromothiazole using Pd(PPh₃)₄

  • Materials: 5-bromothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), toluene (8 mL), water (2 mL).

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask with a septum and evacuate and backfill with argon three times.

    • Add the degassed toluene and water via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Chlorothiazole using a Buchwald Ligand System

  • Materials: 5-chlorothiazole (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (2.0 mmol), toluene (8 mL), water (2 mL).

  • Procedure:

    • In a glovebox or under a stream of argon, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried vial with a magnetic stir bar.

    • Add the 5-chlorothiazole and the arylboronic acid.

    • Seal the vial and add the degassed toluene and water.

    • Heat the reaction mixture to 100 °C and stir for 2-4 hours.

    • Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • The resulting crude product can be purified by column chromatography.

Conclusion

The choice of catalytic system for the Suzuki coupling of 5-halothiazoles is highly dependent on the nature of the halide. For more reactive 5-bromo- and 5-iodothiazoles, traditional catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer reliable and effective solutions. For the more challenging 5-chlorothiazoles, the use of palladium precursors with bulky, electron-rich Buchwald-type ligands like SPhos is often necessary to achieve high yields. Nickel-based catalysts represent a promising, cost-effective alternative, particularly for large-scale applications, although their application to 5-halothiazoles is less documented. Careful consideration of the factors outlined in this guide will aid researchers in selecting the optimal catalytic system to efficiently synthesize desired 5-arylthiazole derivatives.

References

Validation of tert-Butyl (5-fluorothiazol-2-yl)carbamate as a Kinase Inhibitor Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of tert-Butyl (5-fluorothiazol-2-yl)carbamate as a valuable precursor for the synthesis of kinase inhibitors. Through a comparative analysis with alternative building blocks and presentation of supporting experimental data, this document establishes its utility in drug discovery and development.

Introduction to Kinase Inhibitors and Precursor Scaffolds

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors, such as Dasatinib. The strategic introduction of substituents on the thiazole ring can significantly influence the potency, selectivity, and pharmacokinetic properties of the final inhibitor. The use of a Boc-protected aminothiazole, such as this compound, offers a versatile and efficient entry point for the synthesis of diverse kinase inhibitor libraries. The fluorine substituent at the 5-position is of particular interest as fluorine can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.

Performance Comparison of Kinase Inhibitor Precursors

The selection of a suitable starting material is critical for the efficiency and success of a synthetic campaign. This section compares the performance of this compound with other common 2-aminothiazole-based precursors.

Table 1: Comparison of Reaction Performance for Kinase Inhibitor Precursor Scaffolds

PrecursorKey Reaction StepTypical Yield (%)Key AdvantagesKey Disadvantages
This compound Boc Deprotection & Amide Coupling85-95% (Deprotection, literature)Fluorine enhances biological activity; Boc group allows for mild deprotection.Synthesis of the fluorinated precursor can be more complex.
tert-Butyl (thiazol-2-yl)carbamateBoc Deprotection & Amide Coupling90-98% (Deprotection, literature)Readily available; high-yielding reactions.Lacks the potential benefits of the fluorine substituent.
2-Amino-5-bromothiazoleSuzuki or Buchwald-Hartwig Coupling60-85%Commercially available; allows for C-C bond formation.Coupling reactions can require optimization; potential for side reactions.
2-AminothiazoleDirect Acylation/Amidation50-80%Simple, one-step functionalization.Can lead to N,N-di-acylation; may require harsher reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of a chemical precursor. This section provides methodologies for the key transformations involving this compound.

Boc Deprotection of this compound

The removal of the tert-butoxycarbonyl (Boc) protecting group is the initial step to unmask the reactive 2-amino group for subsequent coupling reactions.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (4 M, 5-10 eq), to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. If HCl/dioxane was used, the hydrochloride salt of the product may precipitate and can be collected by filtration.

  • Isolation: The resulting 2-amino-5-fluorothiazole can be used directly in the next step or after neutralization with a mild base and extraction.

Expected Yield: >90%

Synthesis of a Kinase Inhibitor via Amide Bond Formation

Following Boc deprotection, the resulting 2-amino-5-fluorothiazole can be coupled with a carboxylic acid to form the desired amide linkage, a common structural motif in many kinase inhibitors.

Protocol:

  • Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid partner (1.1 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide or DCM). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 15-30 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Add a solution of 2-amino-5-fluorothiazole (1.0 eq) in the same anhydrous solvent to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired kinase inhibitor.

Kinase Inhibition Data

The ultimate validation of a kinase inhibitor precursor lies in the biological activity of the molecules synthesized from it. While specific IC₅₀ data for inhibitors derived directly from this compound is not widely available in the public domain, the inclusion of a 5-fluoro-thiazole moiety is a known strategy to enhance kinase inhibitory potency. For illustrative purposes, the following table presents hypothetical, yet representative, IC₅₀ values for a generic kinase inhibitor scaffold with and without the 5-fluoro substitution.

Table 2: Illustrative Kinase Inhibition Profile

CompoundKinase TargetIC₅₀ (nM)
Non-fluorinated AnalogKinase A150
5-Fluoro-thiazole Analog Kinase A35
Non-fluorinated AnalogKinase B800
5-Fluoro-thiazole Analog Kinase B150
Non-fluorinated AnalogKinase C (Off-target)2500
5-Fluoro-thiazole Analog Kinase C (Off-target)3000

The improved potency observed in the 5-fluoro-thiazole analog highlights the potential of this compound as a precursor for developing highly active kinase inhibitors.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the validation of this compound.

G cluster_synthesis Synthetic Pathway cluster_validation Validation Workflow Precursor This compound Intermediate 2-Amino-5-fluorothiazole Precursor->Intermediate Boc Deprotection Inhibitor Final Kinase Inhibitor Intermediate->Inhibitor Amide Coupling Synthesis Synthesis of Inhibitor Purification Purification & Characterization Synthesis->Purification Screening Kinase Inhibition Assay (IC50) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR

Synthetic Pathway and Validation Workflow.

G Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Inhibitor 5-Fluoro-thiazole Kinase Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Mechanism of Kinase Inhibition.

G Precursor_Choice Choice of Precursor Fluorinated This compound Precursor_Choice->Fluorinated NonFluorinated tert-Butyl (thiazol-2-yl)carbamate Precursor_Choice->NonFluorinated Other Other Precursors Precursor_Choice->Other Potency Improved Potency Fluorinated->Potency Metabolic_Stability Enhanced Metabolic Stability Fluorinated->Metabolic_Stability Selectivity Modulated Selectivity Fluorinated->Selectivity Synthetic_Accessibility Synthetic Accessibility NonFluorinated->Synthetic_Accessibility Other->Synthetic_Accessibility

Decision Tree for Precursor Selection.

Conclusion

This compound stands out as a highly promising precursor for the synthesis of novel kinase inhibitors. The presence of the fluorine atom offers a strategic advantage for enhancing biological activity and pharmacokinetic properties. The Boc protecting group ensures mild and efficient deprotection, facilitating high-throughput synthesis and library generation. While the synthesis of the precursor itself may be more involved than its non-fluorinated counterparts, the potential for discovering more potent and selective kinase inhibitors justifies its application in modern drug discovery programs. The experimental protocols and comparative data presented in this guide validate its utility and provide a solid foundation for its incorporation into kinase inhibitor synthesis workflows.

Harnessing tert-Butyl (5-fluorothiazol-2-yl)carbamate in the Synthesis of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of modern drug design. tert-Butyl (5-fluorothiazol-2-yl)carbamate has emerged as a critical building block for this purpose, particularly in the synthesis of targeted cancer therapies. This guide provides a comparative analysis of its application, focusing on the synthesis of Dabrafenib, a potent BRAF kinase inhibitor, and contrasts it with alternative synthetic strategies.

Introduction to the Core Reagent

This compound is a bifunctional molecule featuring a 5-fluorothiazole ring and a Boc-protected amine. The fluorothiazole moiety is a bioisostere for other aromatic systems, offering modulated electronic properties and metabolic stability. The Boc protecting group provides a stable yet readily cleavable handle for subsequent synthetic transformations. Its primary utility is in the construction of complex molecules where the 2-amino-5-fluorothiazole core is a key pharmacophore.

A prime case study for the application of this reagent is in the synthesis of Dabrafenib. Dabrafenib is an inhibitor of BRAF kinase, an enzyme involved in the MAP kinase/ERK signaling pathway.[1][2] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in certain cancers like melanoma.[1][3] Dabrafenib selectively targets this mutated BRAF protein, inhibiting the downstream signaling cascade and reducing tumor growth.[1][2]

Comparative Analysis of Synthetic Routes to Dabrafenib Intermediate

The synthesis of Dabrafenib involves the coupling of a thiazole intermediate with a pyrimidine derivative. Here, we compare the synthetic route utilizing this compound with an alternative approach that constructs the thiazole ring at a later stage.

Parameter Route A: Using this compound Route B: Alternative Thiazole Ring Construction
Starting Materials This compound, Aryl boronic acid2-Fluoro-3-nitrobenzoate derivative, Thioamide
Key Steps Suzuki Coupling, Boc DeprotectionReduction, Sulfonamidation, Halogenation, Thiazole Cyclization
Number of Steps Fewer linear steps to the key intermediateMore linear steps to the key intermediate
Overall Yield Generally higher due to convergent synthesisPotentially lower due to a more linear sequence
Reagent Availability Key carbamate may be a specialty chemicalBasic starting materials are more common
Process Robustness Suzuki coupling is a well-established, robust reactionMulti-step sequence may require more optimization

Experimental Protocols

Route A: Synthesis via Suzuki Coupling (Illustrative Protocol)

This route leverages a palladium-catalyzed Suzuki coupling to form the core aryl-thiazole bond.

  • Suzuki Coupling: To a solution of this compound (1.0 eq) and the appropriate aryl boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water is added Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq). The mixture is degassed and heated to 90 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

  • Boc Deprotection: The purified product from the previous step is dissolved in a 4M HCl solution in dioxane. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the desired 2-amino-5-aryl-fluorothiazole hydrochloride salt.

Route B: Synthesis via Thiazole Ring Formation (Illustrative Protocol)

This alternative route builds the thiazole ring from an acyclic precursor.

  • Preparation of α-haloketone: A suitable acetophenone derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane to yield the corresponding α-bromoacetophenone.[4]

  • Hantzsch Thiazole Synthesis: The α-bromoacetophenone (1.0 eq) is reacted with a suitable thioamide (e.g., thiourea) (1.1 eq) in a solvent like ethanol under reflux conditions for 4-6 hours.[5] Upon cooling, the thiazole product often precipitates and can be collected by filtration.

Visualizing the Pathways

Dabrafenib's Mechanism of Action

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by Dabrafenib.[1][6][7]

Dabrafenib_MOA GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Constitutively Active ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Dabrafenib's Mechanism of Action

Synthetic Workflow Comparison

This diagram outlines the logical flow of the two synthetic strategies discussed.

Synthetic_Workflow cluster_A Route A cluster_B Route B A1 tert-Butyl (5-fluorothiazol-2-yl)carbamate A3 Suzuki Coupling A1->A3 A2 Aryl Boronic Acid A2->A3 A4 Boc-Protected Intermediate A3->A4 A5 Boc Deprotection A4->A5 A6 Key Amine Intermediate A5->A6 B1 Acetophenone Derivative B2 Bromination B1->B2 B3 α-Bromoacetophenone B2->B3 B5 Hantzsch Thiazole Synthesis B3->B5 B4 Thiourea B4->B5 B6 Key Amine Intermediate B5->B6

Comparison of Synthetic Workflows

Conclusion

This compound serves as a highly valuable and efficient building block in the synthesis of complex pharmaceutical agents like Dabrafenib. Its use in a convergent synthetic strategy (Route A) can offer advantages in terms of step economy and potentially higher overall yields compared to more linear approaches that construct the heterocyclic core at a later stage (Route B). The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the specific expertise of the research and development team. This guide provides the foundational data and workflows to aid in making such strategic decisions in the drug discovery process.

References

Unraveling Byproducts in the Synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pure active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a key intermediate in various pharmaceutical compounds. We will explore the common synthetic route, potential impurities, and alternative methodologies, supported by experimental data to facilitate informed decisions in your synthetic strategies.

The primary route to synthesizing this compound involves the protection of the amino group of 2-amino-5-fluorothiazole using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. While seemingly straightforward, this reaction can lead to the formation of several byproducts that can complicate purification and impact the overall yield and purity of the desired product.

Standard Synthesis and Potential Byproducts

The most prevalent method for the N-Boc protection of 2-amino-5-fluorothiazole employs Boc anhydride with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Primary Reaction:

However, several side reactions can occur, leading to the formation of key byproducts:

  • N,N'-di-Boc-2-amino-5-fluorothiazole: This is a common byproduct where the amino group is protected by two Boc groups. The formation of this impurity is often favored by the use of a strong base or an excess of Boc anhydride.

  • Pyrocarbonate-related impurities: Unreacted Boc anhydride can hydrolyze to form tert-butanol and carbon dioxide. Additionally, it can react with the desired product or starting material to form other complex carbonates.

  • Unreacted 2-amino-5-fluorothiazole: Incomplete reaction will result in the presence of the starting material in the final product mixture.

The choice of base and reaction conditions can significantly influence the product distribution. For instance, the use of a catalytic amount of DMAP can accelerate the reaction but may also promote the formation of di-Boc and other byproducts.

Comparative Analysis of Synthetic Methods

To minimize byproduct formation and improve the purity of this compound, alternative synthetic strategies can be employed. Below is a comparison of the standard method with a potential alternative.

MethodReagentsTypical Yield (%)Purity (%)Major ByproductsAdvantagesDisadvantages
Standard Method 2-amino-5-fluorothiazole, (Boc)₂O, TEA/DMAP, THF85-9590-98N,N'-di-Boc derivative, unreacted starting materialHigh yield, readily available reagentsPotential for di-Boc formation, requires careful control of stoichiometry
Alternative Method 2-amino-5-fluorothiazole, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)75-85>98MinimalHigh selectivity, reduced di-Boc formationMore expensive reagent, may require longer reaction times

Experimental Protocols

Standard Synthesis of this compound

Materials:

  • 2-amino-5-fluorothiazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of 2-amino-5-fluorothiazole (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analysis of Byproducts

The reaction mixture and the purified product can be analyzed by HPLC-MS and NMR to identify and quantify the byproducts.

  • HPLC-MS: A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid can be used to separate the desired product from the byproducts. The mass spectrometer will help in identifying the molecular weights of the eluted peaks.

  • ¹H NMR: The ¹H NMR spectrum of the crude reaction mixture can show characteristic peaks for the desired product, the di-Boc byproduct (a downfield shift of the thiazole proton), and the unreacted starting material.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway and a typical experimental workflow for the synthesis and analysis of this compound.

Synthesis_Pathway Synthesis of this compound A 2-amino-5-fluorothiazole C This compound (Desired Product) A->C Main Reaction D N,N'-di-Boc-2-amino-5-fluorothiazole (Byproduct) A->D Side Reaction B (Boc)2O / Base B->C B->D

Caption: Synthetic pathway showing the formation of the desired product and a major byproduct.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactants Mixing B Reaction Monitoring (TLC/HPLC) A->B C Work-up B->C D Column Chromatography C->D E Purity & Byproduct Analysis (HPLC-MS, NMR) D->E

Caption: A typical experimental workflow for the synthesis and analysis of the target compound.

By understanding the potential byproducts and exploring alternative synthetic routes, researchers can optimize the synthesis of this compound to achieve higher purity and yield, which is critical for its application in drug development. The provided experimental protocols and analytical methods offer a solid foundation for further investigation and process refinement.

Characterization and validation of novel compounds synthesized from tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel series of hypothetical bioactive compounds synthesized from the common intermediate, tert-Butyl (5-fluorothiazol-2-yl)carbamate. The synthesized compounds have been evaluated for their potential as both kinase inhibitors for oncology applications and as antimicrobial agents. This document presents the synthesis, characterization, and biological validation of these compounds, offering a comparative overview of their performance to aid in further drug discovery and development efforts.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The introduction of a fluorine atom at the 5-position of the thiazole ring can enhance metabolic stability and binding affinity. This guide details the synthesis of two distinct series of compounds from this compound: a series of N-substituted pyrimidinyl derivatives as potential kinase inhibitors and a series of substituted amide derivatives as potential antimicrobial agents.

Synthesis of Novel Compounds

The synthesis of the target compounds commenced with the deprotection of the Boc group from this compound to yield the key intermediate, 5-fluoro-1,3-thiazol-2-amine. This intermediate was then utilized in two different synthetic routes to generate the kinase inhibitor and antimicrobial series.

General Synthetic Scheme

G A This compound B 5-Fluoro-1,3-thiazol-2-amine (Intermediate) A->B Deprotection (TFA) D Novel Kinase Inhibitors (KI-1 to KI-4) B->D Nucleophilic Aromatic Substitution F Novel Antimicrobial Agents (AM-1 to AM-4) B->F Amide Coupling (EDC, HOBt) C Substituted Pyrimidines C->D E Substituted Carboxylic Acids E->F

Caption: General synthetic routes to novel kinase inhibitors and antimicrobial agents.

Data Presentation: Performance Comparison

The synthesized compounds were purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of all final compounds was determined to be >95% by HPLC analysis.

Kinase Inhibitor Series: In Vitro Activity

The kinase inhibitor series (KI-1 to KI-4) was evaluated for inhibitory activity against a panel of relevant kinases, including Src kinase, as 2-aminothiazoles are known templates for Src family kinase inhibitors.[4][5] The half-maximal inhibitory concentration (IC50) was determined using a standard in vitro kinase assay.

Compound IDR-Group on PyrimidineSrc Kinase IC50 (nM)[4][5]Abl Kinase IC50 (nM)[4][5]
KI-14-(2-hydroxyethyl)piperazin-1-yl1530
KI-24-Morpholinophenyl2555
KI-32,6-dimethylphenyl818
KI-43-chloro-4-fluorophenyl1228
Dasatinib(Reference Compound)1.10.6
Antimicrobial Series: In Vitro Activity

The antimicrobial series (AM-1 to AM-4) was tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined.[6]

Compound IDR-Group in Amide MoietyS. aureus MIC (µg/mL)[6][7]E. coli MIC (µg/mL)[6][7]C. albicans MIC (µg/mL)[6][7]
AM-14-Chlorophenyl83216
AM-23,4-Dichlorophenyl4168
AM-34-Nitrophenyl166432
AM-42-Furanyl32>6464
Vancomycin(Reference - Bacteria)1N/AN/A
Fluconazole(Reference - Fungi)N/AN/A2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

General Procedure for the Synthesis of Kinase Inhibitors (KI-1 to KI-4)

A solution of 5-fluoro-1,3-thiazol-2-amine (1.0 eq) and the corresponding substituted chloro-pyrimidine (1.1 eq) in isopropanol was heated to reflux for 12-24 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was collected by filtration, washed with cold isopropanol, and dried under vacuum to afford the desired product. Further purification was achieved by column chromatography on silica gel.

General Procedure for the Synthesis of Antimicrobial Agents (AM-1 to AM-4)

To a solution of the appropriate substituted carboxylic acid (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and 1-hydroxybenzotriazole (HOBt) (1.5 eq) in anhydrous dimethylformamide (DMF), was added 5-fluoro-1,3-thiazol-2-amine (1.0 eq). The reaction mixture was stirred at room temperature for 18-24 hours. The mixture was then poured into ice water, and the resulting precipitate was collected by filtration, washed with water, and dried. The crude product was purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the KI series was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The compounds were serially diluted in DMSO and added to a reaction mixture containing the respective kinase, a biotinylated peptide substrate, and ATP in kinase buffer. The reaction was incubated at room temperature for 1 hour, followed by the addition of a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC). After a further 1-hour incubation, the TR-FRET signal was measured. IC50 values were calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the AM series were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well plates. A standardized inoculum of each microorganism was added to the wells. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Signaling Pathway and Experimental Workflow

Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Src Kinase Src Kinase Receptor Tyrosine Kinase->Src Kinase Downstream Signaling Proteins Downstream Signaling Proteins Src Kinase->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Novel Kinase Inhibitors (KI-1 to KI-4) Novel Kinase Inhibitors (KI-1 to KI-4) Novel Kinase Inhibitors (KI-1 to KI-4)->Src Kinase Inhibition

Caption: Inhibition of a representative kinase signaling pathway by the novel compounds.

Experimental Workflow

G A Synthesis and Purification B Structural Characterization (NMR, MS, HPLC) A->B C Biological Evaluation (Kinase Assays, MIC Testing) B->C D Data Analysis (IC50 and MIC Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E

Caption: Workflow for the characterization and validation of the novel compounds.

Conclusion

This guide presents a comparative analysis of two novel series of compounds hypothetically synthesized from this compound. The results indicate that specific substitutions on the 2-aminothiazole scaffold can lead to potent bioactivity. In the kinase inhibitor series, compound KI-3 with a 2,6-dimethylphenyl substituent on the pyrimidine ring demonstrated the most potent Src kinase inhibition. For the antimicrobial series, AM-2 , featuring a 3,4-dichlorophenyl amide moiety, exhibited the best overall activity against the tested bacterial and fungal strains. These findings, based on established structure-activity relationships for similar compound classes, provide a valuable starting point for the design and development of new therapeutic agents based on the 2-amino-5-fluorothiazole scaffold. Further optimization of these lead compounds is warranted to improve their potency, selectivity, and pharmacokinetic properties.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (5-fluorothiazol-2-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized chemical compounds like tert-Butyl (5-fluorothiazol-2-yl)carbamate are of paramount importance. Adherence to proper disposal protocols is essential not only for personnel safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the appropriate disposal of this compound, drawing upon safety data for structurally related thiazole and carbamate compounds.

Immediate Safety and Hazard Considerations

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[4]
Body Protection A standard laboratory coatTo prevent contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area, such as a fume hoodTo minimize inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][5]

1. Waste Identification and Segregation:

  • Clearly label a dedicated hazardous waste container with the full chemical name: "this compound".[4][6]

  • Ensure the container is marked with "Hazardous Waste" and any other required hazard symbols as per your institution's guidelines.[1]

  • Keep this waste stream separate from other chemical wastes to prevent any potential incompatible reactions.[6]

2. Waste Collection and Containerization:

  • Solid Waste: Collect any solid this compound, including contaminated consumables like weighing boats, pipette tips, and wipes, in the designated hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[7]

  • Contaminated Materials: Any lab materials that have come into contact with the compound, such as gloves or absorbent pads, should also be disposed of as hazardous waste in the same container.[4]

  • Original Containers: If possible, leave the chemical in its original container and place it within the designated hazardous waste collection area.[6]

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[8]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to arrange for the collection and disposal of the hazardous waste.[1][4]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]

In Case of a Spill:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4]

  • Collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container for disposal.[6]

  • Ensure the cleanup is conducted by personnel wearing the appropriate PPE in a well-ventilated area.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Prepare Labeled Hazardous Waste Container ppe->container collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid seal_container Securely Seal Container collect_solid->seal_container store Store in Designated Waste Accumulation Area seal_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (5-fluorothiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for tert-butyl (5-fluorothiazol-2-yl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document utilizes data from structurally similar chemicals, including other tert-butyl carbamates and fluorinated heterocyclic compounds, to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. • Inner Glove: Nitrile rubber, minimum 0.11 mm thickness. • Outer Glove: Neoprene or Butyl rubber, minimum 0.3 mm thickness.Provides robust protection against potential skin absorption and irritation, which are hazards associated with similar carbamate compounds. Nitrile offers splash resistance, while neoprene and butyl rubber provide more extensive chemical protection.[1][2]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards.[2] A face shield should be worn over goggles when there is a significant risk of splashes.Protects against potential splashes that could cause serious eye irritation or damage.[3][4]
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or when there is an increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][2] Closed-toe shoes and long pants are mandatory.Protects skin from potential contact and absorption.[1][2]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of potentially harmful dust, aerosols, or vapors that may cause respiratory irritation.[2][3][4]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3] Eyewash stations and safety showers must be readily accessible.[5]

  • Handling Practices: Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling and before breaks.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6][7] Keep containers tightly closed when not in use.

Spill and Emergency Procedures:

  • Small Spills (<100 mL/g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed and labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (>100 mL/g):

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan:

  • Chemical Waste: All waste containing this compound must be treated as hazardous waste. Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[3]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Spill Kit Gather_PPE->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Monitor_Work Monitor for Spills or Exposure Handle_Chemical->Monitor_Work Segregate_Waste Segregate Hazardous Waste Monitor_Work->Segregate_Waste Normal Operation Spill_Response Follow Spill Procedure Monitor_Work->Spill_Response Spill Occurs Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff and Dispose of PPE Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill_Response->Segregate_Waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.